molecular formula C6H7BrClNO B6302577 3-Bromo-4-methoxypyridine hydrochloride CAS No. 1881290-50-1

3-Bromo-4-methoxypyridine hydrochloride

Cat. No.: B6302577
CAS No.: 1881290-50-1
M. Wt: 224.48 g/mol
InChI Key: HDONETMNVDJCBN-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxypyridine hydrochloride is a useful research compound. Its molecular formula is C6H7BrClNO and its molecular weight is 224.48 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-4-methoxy-pyridine hydrochloride, 95% is 222.93995 g/mol and the complexity rating of the compound is 89.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-4-methoxypyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-methoxypyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methoxypyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO.ClH/c1-9-6-2-3-8-4-5(6)7;/h2-4H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDONETMNVDJCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Architectural Mastery in Medicinal Chemistry: A Technical Guide to 3-Bromo-4-methoxypyridine Hydrochloride (CAS 1881290-50-1)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics—particularly kinase and proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors—relies heavily on the strategic functionalization of heteroaromatic scaffolds. Among these, 3-Bromo-4-methoxypyridine hydrochloride (CAS 1881290-50-1) emerges as a highly versatile, orthogonally reactive building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-proven synthetic protocols, designed specifically to equip drug development professionals with self-validating methodologies for library synthesis.

Physicochemical Profiling & Structural Causality

While the free base of 3-bromo-4-methoxypyridine (CAS 82257-09-8) is a widely recognized intermediate, the hydrochloride salt (CAS 1881290-50-1) offers distinct thermodynamic and handling advantages. The protonation of the pyridine nitrogen significantly lowers the Highest Occupied Molecular Orbital (HOMO) of the aromatic ring. This electronic modulation protects the electron-rich system (enriched by the +M effect of the C4 methoxy group) from ambient oxidative degradation. Furthermore, the salt form presents as a highly crystalline solid, ensuring precise stoichiometric weighing and extended shelf-life when stored under inert conditions at -20 °C[1].

Table 1: Physicochemical & Structural Parameters
ParameterValue
Chemical Name 3-Bromo-4-methoxypyridine hydrochloride
CAS Registry Number 1881290-50-1
Free Base CAS Number 82257-09-8
Molecular Formula (Salt) C6H7BrClNO
Molecular Weight (Salt) 224.48 g/mol
Molecular Weight (Free Base) 188.02 g/mol
Monoisotopic Mass (Free Base) 186.96 Da
SMILES (Free Base) COC1=C(Br)C=NC=C1
Storage Temperature -20 °C (Inert atmosphere)
Appearance White to off-white solid

Data synthesized from 1[1] and2[2] structural databases.

Orthogonal Reactivity & Mechanistic Pathways

The true value of 3-bromo-4-methoxypyridine lies in its orthogonal reactivity profile. The molecule possesses two distinct vectors for diversification:

  • The C3 Bromine Atom: Acts as a prime electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The adjacent methoxy group exerts a steric influence, which dictates the requirement for specific bidentate ligands (like dppf) to prevent catalyst poisoning and facilitate reductive elimination[3].

  • The C4 Methoxy Group: Serves as a masked hydroxyl group. Post-coupling, the methyl ether can be selectively cleaved using Lewis acids (e.g., BBr3) to reveal a pyridin-4-ol. This moiety readily tautomerizes to a pyridin-4-one, a structural feature critical for establishing hydrogen-bond donor/acceptor networks within the ATP-binding pockets of kinases[4].

ReactionPathways Core 3-Bromo-4-methoxypyridine HCl (CAS 1881290-50-1) FreeBase 3-Bromo-4-methoxypyridine (Free Base) Core->FreeBase Base Neutralization (e.g., Na2CO3) Suzuki C3-Arylated Pyridine (Suzuki-Miyaura) FreeBase->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 105 °C Buchwald C3-Aminated Pyridine (Buchwald-Hartwig) FreeBase->Buchwald Pd2(dba)3, R-NH2 Ligand, Base Demethylation 3-Bromo-pyridin-4-ol (Ether Cleavage) FreeBase->Demethylation BBr3, DCM -78 °C to RT

Reaction pathways of 3-Bromo-4-methoxypyridine HCl in API synthesis.

Applications in Targeted Therapeutics

In contemporary medicinal chemistry, this scaffold is frequently utilized in the synthesis of PCSK9 inhibitors[5]. PCSK9 plays a pivotal role in cholesterol metabolism by degrading LDL receptors. Small molecules derived from the 3-bromo-4-methoxypyridine core have demonstrated efficacy in disrupting the PCSK9/LDL receptor interaction, offering an oral alternative to monoclonal antibody therapies[5]. Additionally, the scaffold is a staple in the generation of novel kinase inhibitors, where the functionalized pyridine core mimics the adenine ring of ATP, allowing for competitive active-site inhibition[4].

Workflow A Scaffold Selection (CAS 1881290-50-1) B Library Synthesis (Cross-Coupling) A->B Derivatization C In Vitro Screening (Kinase/PCSK9 Assays) B->C Bioassay D Lead Optimization (SAR Studies) C->D Hit-to-Lead

Drug discovery workflow utilizing the 3-Bromo-4-methoxypyridine scaffold.

Self-Validating Experimental Protocols

To ensure robust reproducibility, the following protocols have been engineered with built-in causality explanations and self-validation checkpoints.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

Objective: Construct a C-C bond at the C3 position to generate a biaryl scaffold, a common motif in PCSK9 inhibitors[3].

  • Reagent Assembly: In a flame-dried Schlenk flask, combine 3-Bromo-4-methoxypyridine hydrochloride (1.0 eq), the desired arylboronic acid (e.g., (6-chloropyridin-3-yl)boronic acid, 1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The hydrochloride salt is used directly; however, it requires an excess of base to liberate the reactive free base in situ. Pd(dppf)Cl₂ is selected because its bidentate dppf ligand suppresses competitive dehalogenation and stabilizes the Pd(0) intermediate against the steric bulk of the ortho-methoxy group.

  • Base & Solvent Addition: Add Na₂CO₃ (3.0 eq) followed by a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: 1.0 eq of Na₂CO₃ is instantly consumed to neutralize the HCl salt. The remaining 2.0 eq drives the transmetalation step. Degassing (via freeze-pump-thaw or prolonged N₂ sparging) is critical; residual oxygen will irreversibly oxidize the Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.

  • Execution & Self-Validation: Heat the biphasic mixture to 105 °C under N₂ for 12 hours.

    • Validation Checkpoint: Aliquot 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The system is self-validating when the characteristic isotopic doublet of the brominated starting material (m/z 188/190 for the free base) completely disappears, replaced by the target product mass.

  • Workup: Cool to room temperature, partition between EtOAc and water. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Lewis Acid-Mediated Ether Cleavage (Demethylation) at C4

Objective: Unmask the C4 methoxy group to yield a pyridin-4-ol, a critical hydrogen-bond donor/acceptor motif in target binding pockets[4].

  • Preparation: Dissolve the C3-substituted 4-methoxypyridine intermediate in anhydrous dichloromethane (DCM) under an Argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Causality: Anhydrous conditions are mandatory because the reagent, Boron tribromide (BBr₃), reacts violently with moisture to form inactive boric acid and HBr. The cryogenic temperature prevents non-specific cleavage and controls the highly exothermic coordination of BBr₃ to the pyridine nitrogen and ether oxygen.

  • Reagent Addition: Add BBr₃ (3.0 eq) dropwise.

    • Causality: The first equivalent of BBr₃ coordinates to the more basic pyridine nitrogen. The second equivalent coordinates to the ether oxygen, activating the O-CH₃ bond. The third equivalent ensures complete conversion.

  • Execution & Self-Validation: Stir at -78 °C for 1 hour, then gradually warm to room temperature over 12 hours.

    • Validation Checkpoint: Perform TLC (Silica gel, 5% MeOH in DCM). The starting material spot (UV active, higher Rf) should be completely replaced by a highly polar, baseline-shifted spot corresponding to the boron-complexed product.

  • Quenching: Cool back to 0 °C and carefully quench with dropwise addition of methanol.

    • Causality: Methanol safely solvolyzes the boron complexes and excess BBr₃ into volatile trimethyl borate and HBr, allowing for clean isolation of the pyridinol core following neutralization with saturated NaHCO₃.

References

  • Title: WO2020150474A1 - Pcsk9 inhibitors and methods of use thereof Source: Google Patents URL
  • Title: PCSK9 INHIBITORS AND METHODS OF USE THEREOF - EP 4470609 A2 Source: European Patent Office URL: [Link]

  • Title: Electronic Supplementary Information Source: The Royal Society of Chemistry URL: [Link]

  • Title: DSFJKFHIMBVWAV-UHFFFAOYSA-N - Explore Source: PubChemLite URL: [Link]

Sources

A Technical Guide to the Solubility of 3-Bromo-4-methoxypyridine Hydrochloride in Organic Solvents for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Bromo-4-methoxypyridine hydrochloride, a pivotal intermediate in pharmaceutical research and organic synthesis.[1][2] Given the scarcity of publicly available quantitative solubility data for this specific salt, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It synthesizes theoretical principles governing the solubility of hydrochloride salts, provides a robust, step-by-step experimental protocol for accurate solubility determination, and discusses the practical application of this critical data in process chemistry, purification, and formulation. By grounding experimental design in physicochemical theory, this guide empowers scientists to make informed decisions for solvent selection and process optimization.

Introduction: The Critical Role of Solubility in Process Chemistry

The efficiency of a chemical process, particularly in the pharmaceutical industry, is profoundly influenced by the solubility of its intermediates. 3-Bromo-4-methoxypyridine hydrochloride, as a key building block, presents a common challenge: understanding its behavior in various organic media is essential for optimizing reaction kinetics, controlling crystallization, and ensuring the purity of the final active pharmaceutical ingredient (API). Inadequate solubility can lead to poor reaction yields, difficult purifications, and challenges in formulation.

This guide addresses the practical need for reliable solubility data by:

  • Establishing the physicochemical profile of the parent molecule and its hydrochloride salt.

  • Applying fundamental chemical principles to predict solubility trends across different solvent classes.

  • Providing a validated, detailed experimental workflow for generating precise, in-house solubility data.

  • Illustrating how to translate solubility data into actionable decisions for laboratory and scale-up operations.

Physicochemical Profile of 3-Bromo-4-methoxypyridine and its Hydrochloride Salt

Understanding the inherent properties of a compound is the first step in predicting its solubility. The conversion of the free base, 3-Bromo-4-methoxypyridine, into its hydrochloride salt dramatically alters its physical properties, primarily by introducing ionic character.

Table 1: Physicochemical Properties of 3-Bromo-4-methoxypyridine (Free Base)

PropertyValueReference
CAS Number 82257-09-8[3][4][5]
Molecular Formula C₆H₆BrNO[3][4][5]
Molecular Weight 188.02 g/mol [3][5]
Appearance Colorless to pale yellow liquid or solid[3][5]
Boiling Point 214.5 °C at 760 mmHg[4][5]
LogP (Octanol-Water) 1.83[4]
Water Solubility Slightly soluble (9.8 g/L)[1][4]
Insights into the Hydrochloride Salt (CAS: 1881290-50-1[7])
  • Polarity and Ionic Character: As a salt, 3-Bromo-4-methoxypyridine hydrochloride is a polar, ionic compound. It consists of a positively charged pyridinium cation and a chloride anion. This is the single most important factor governing its solubility. Unlike its moderately lipophilic free base (LogP 1.83), the salt will have significantly higher solubility in polar solvents and poor solubility in non-polar solvents.

  • Crystal Lattice Energy: The salt exists as a crystalline solid, with its ions held together by strong electrostatic forces. For dissolution to occur, the energy released from the solvent molecules solvating the individual ions (solvation energy) must be sufficient to overcome this crystal lattice energy.[6]

Theoretical Principles & Predicted Solubility Trends

The principle of "like dissolves like" provides a strong predictive framework. The ionic nature of 3-Bromo-4-methoxypyridine hydrochloride dictates its preferential solubility in solvents capable of stabilizing charged species.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are predicted to be excellent choices. Their hydroxyl groups can form strong hydrogen bonds with the chloride anion, while the polar nature of the solvent effectively solvates the pyridinium cation. Generic pyridine hydrochloride is known to be soluble in water and ethanol.[8][9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can effectively solvate the pyridinium cation. While they are less effective at solvating the chloride anion compared to protic solvents, high solubility is still anticipated due to their overall high polarity.

  • Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate): These solvents are less effective at solvating ions. Solubility is expected to be significantly lower than in highly polar solvents. For instance, pyridine hydrochloride is insoluble in acetone.[8]

  • Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents lack the ability to solvate charged ions and overcome the crystal lattice energy. Consequently, 3-Bromo-4-methoxypyridine hydrochloride is predicted to be practically insoluble in this class of solvents.[8]

Table 2: Predicted Qualitative Solubility of 3-Bromo-4-methoxypyridine Hydrochloride

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to Very SolubleExcellent solvation of both cation and anion via hydrogen bonding and polar interactions.
Polar Aprotic DMSO, DMF, AcetonitrileSoluble to HighStrong dipole-ion interactions, particularly for the cation.
Ketones Acetone, MEKLow to Sparingly SolubleModerate polarity is insufficient to effectively overcome crystal lattice energy.
Esters Ethyl Acetate, Isopropyl AcetateVery Low to InsolubleLimited polarity and poor ability to solvate ions.
Ethers THF, Diethyl EtherInsolubleLow polarity and inability to stabilize charged species.
Halogenated Dichloromethane, ChloroformSparingly Soluble to LowCan exhibit some polarity, but are generally poor solvents for salts.
Hydrocarbons Toluene, Heptane, HexaneInsolubleNon-polar nature provides no mechanism for ion solvation.

Standardized Protocol for Experimental Solubility Determination

To move from prediction to practical application, rigorous experimental data is required. The Saturation Shake-Flask Method is the gold-standard for determining equilibrium solubility due to its reliability and accuracy.[10]

Objective

To determine the equilibrium solubility of 3-Bromo-4-methoxypyridine hydrochloride in a selected organic solvent at a specified temperature (e.g., 25 °C).

Methodology: Equilibrium Shake-Flask Protocol
  • Materials & Equipment:

    • 3-Bromo-4-methoxypyridine hydrochloride (solid).

    • Selected organic solvents (HPLC grade or equivalent).

    • Analytical balance.

    • Glass vials (e.g., 4 mL or 20 mL) with PTFE-lined screw caps.

    • Thermostatically controlled orbital shaker or water bath.

    • Centrifuge.

    • Calibrated pipettes and volumetric flasks.

    • Syringes and chemically resistant syringe filters (e.g., 0.22 µm PTFE).

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

  • Step-by-Step Procedure:

    • Preparation of Saturated Solutions: Add an excess amount of solid 3-Bromo-4-methoxypyridine hydrochloride to a series of vials. Expertise Note: Using a visible excess of solid is critical to ensuring that a true equilibrium between the dissolved and solid states is achieved, which is the definition of saturation solubility.[10][11]

    • Solvent Addition: Add a precisely known volume or mass of the selected organic solvent to each vial.

    • Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached. Trustworthiness Note: To create a self-validating system, it is recommended to take samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of the solute no longer changes between time points.[11][12]

    • Phase Separation: Once equilibrium is established, stop agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle. For robust separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically compatible syringe filter (e.g., PTFE) into a clean vial. Expertise Note: Filtration is a mandatory step to remove any fine particulate matter that could otherwise lead to an overestimation of solubility.

    • Dilution and Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC to determine its concentration.

    • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in appropriate units (e.g., mg/mL, mol/L).

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess solid solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant T (e.g., 24-72h) prep2->equil1 equil2 Confirm equilibrium via time-point sampling equil1->equil2 sep1 Settle or Centrifuge equil2->sep1 sep2 Withdraw supernatant with syringe sep1->sep2 sep3 Filter (e.g., 0.22µm PTFE) sep2->sep3 analysis1 Accurately dilute filtrate sep3->analysis1 analysis2 Quantify concentration via HPLC analysis1->analysis2 analysis3 Calculate Solubility (mg/mL or mol/L) analysis2->analysis3

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Practical Applications of Solubility Data

Accurate solubility data is not an academic exercise; it is a cornerstone of effective process development.

  • Reaction Solvent Selection: The ideal reaction solvent must dissolve reactants to a sufficient concentration to ensure a reasonable reaction rate. For reactions involving 3-Bromo-4-methoxypyridine hydrochloride, polar solvents like ethanol or acetonitrile would likely be suitable.

  • Crystallization and Purification: Recrystallization, a primary method for purification, relies on differential solubility. The ideal solvent will exhibit high solubility for the compound at an elevated temperature and low solubility at a reduced temperature, allowing for high recovery of pure crystals upon cooling. A co-solvent or anti-solvent system (e.g., ethanol/heptane) may be required. An anti-solvent is a solvent in which the compound is insoluble; its addition to a solution of the compound can induce crystallization.

  • Work-up and Isolation: Solubility data informs the choice of solvents for extraction and isolation procedures, helping to separate the desired product from unreacted starting materials and by-products.

  • Formulation: For liquid formulations, the compound must be soluble and stable in the chosen vehicle. The data generated using this guide is the first step in identifying potential solvent systems for non-aqueous formulations.

Decision-Making Framework for Solvent Selection

G cluster_reaction cluster_cryst start Define Process Goal (e.g., Reaction, Crystallization) sol_data Consult Solubility Data (mg/mL at T1 and T2) start->sol_data r_check1 Is Solubility > Required Concentration at T_rxn? sol_data->r_check1 c_check1 High Solubility at High T? sol_data->c_check1 r_select Select Solvent. Consider reactivity & boiling point. r_check1->r_select Yes r_reject Reject or Use Co-solvent. r_check1->r_reject No c_check2 Low Solubility at Low T? c_check1->c_check2 Yes c_reject Consider as Anti-solvent or Reject. c_check1->c_reject No c_select Select as Primary Crystallization Solvent. c_check2->c_select Yes c_check2->c_reject No

Caption: A logical framework for selecting solvents based on experimental solubility data.

Conclusion

While direct, published solubility data for 3-Bromo-4-methoxypyridine hydrochloride remains elusive, a robust scientific approach allows for strong predictions and the generation of reliable, in-house data. As a polar, ionic salt, it is expected to be most soluble in polar protic solvents like alcohols and least soluble in non-polar hydrocarbons. This guide provides both the theoretical foundation to understand this behavior and a detailed, validated experimental protocol to precisely quantify it. By investing the effort to determine solubility early in the development process, researchers can mitigate risks, accelerate timelines, and build more efficient and robust chemical processes.

References

  • Chemsrc. (2025, August 25). 3-Bromo-4-methoxypyridine | CAS#:82257-09-8. Retrieved from [Link]

  • Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2021, February 3). A REVIEW ON TECHNIQUES FOR SOLUBILITY ENHANCEMENT. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

  • International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • ScienceDirect. (n.d.). Salt formation to improve drug solubility. Retrieved from [Link]

  • ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

  • Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

  • Honeywell. (n.d.). Polarity Index. Retrieved from [Link]

  • NDSU Chemistry and Biochemistry. (n.d.). Polarity of Solvents. Retrieved from [Link]

Sources

Crystallographic Profiling and X-Ray Diffraction (XRD) Analysis of 3-Bromo-4-Methoxypyridine Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of heterocyclic building blocks is a critical prerequisite for rational drug design and advanced organic synthesis. 3-Bromo-4-methoxypyridine (CAS: 82257-09-8) is a highly versatile intermediate, frequently employed in Suzuki and Buchwald-Hartwig cross-coupling reactions[1], as well as in the development of highly selective cytochrome P450 2A6 (CYP2A6) inhibitors for smoking cessation therapies[2][3].

However, the free base is prone to degradation and is difficult to handle with stoichiometric precision. Conversion to its hydrochloride salt, 3-Bromo-4-methoxypyridine hydrochloride (CAS: 1881290-50-1)[4][5], yields a highly crystalline, stable solid. This whitepaper provides an in-depth, self-validating technical guide to the crystal growth, Single-Crystal X-Ray Diffraction (SC-XRD) analysis, and Powder X-Ray Diffraction (PXRD) profiling of this essential compound.

Chemical Context & Rationale for Salt Formation

In the solid state, the physical properties of substituted pyridines are dictated by their intermolecular interactions. The free base of 3-bromo-4-methoxypyridine lacks strong hydrogen bond donors, leading to weak intermolecular forces (primarily van der Waals and dipole-dipole interactions) and a correspondingly low melting point.

The Causality of Salt Formation: By treating the free base with anhydrous hydrochloric acid, the pyridine nitrogen is protonated ( N+−H ). This transformation is not merely for chemical stability; it fundamentally alters the thermodynamic landscape of the solid state. The protonated nitrogen becomes a potent hydrogen bond donor, while the chloride ion ( Cl− ) acts as a multivalent hydrogen bond acceptor[6][7]. This strong, highly directional ionic and hydrogen-bonding network drives the formation of a rigid, highly ordered crystal lattice, making it an ideal candidate for high-resolution X-ray crystallographic studies.

Self-Validating Protocol: Crystallization & Sample Preparation

To obtain high-quality diffraction data, one must grow single crystals devoid of twinning or severe defects. The following protocol utilizes a vapor diffusion technique, which is thermodynamically favored over rapid solvent evaporation.

Step-by-Step Methodology: Vapor Diffusion Crystallization
  • Sample Dissolution: Dissolve 50 mg of 3-bromo-4-methoxypyridine hydrochloride in 1.0 mL of anhydrous methanol in a 4 mL inner glass vial.

    • Causality: Methanol possesses a high dielectric constant, which effectively solvates the ionic lattice and disrupts the N−H⋯Cl bonds just enough to achieve complete dissolution without causing solvolysis.

  • Antisolvent Chamber: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of anhydrous diethyl ether (the antisolvent).

  • Sealing and Equilibration: Tightly cap the outer 20 mL vial and wrap the seal with Parafilm. Store the chamber in a vibration-free environment at 20 °C for 72–96 hours.

    • Causality: Diethyl ether is highly volatile and will slowly diffuse into the methanol solution in the inner vial. This gradual reduction of the solvent mixture's polarity forces the system into a state of supersaturation slowly, allowing molecules to align into their lowest-energy thermodynamic lattice (single crystals) rather than kinetically crashing out as an amorphous powder.

  • Harvesting: Carefully decant the mother liquor and suspend the resulting colorless, block-like crystals in inert perfluoropolyether oil to prevent atmospheric moisture absorption prior to mounting.

XRD_Workflow Synthesis Free Base Synthesis (CAS: 82257-09-8) SaltForm HCl Salt Formation (Anhydrous HCl in Et2O) Synthesis->SaltForm Cryst Crystal Growth (Vapor Diffusion) SaltForm->Cryst SCXRD SC-XRD Analysis (Molecular Structure) Cryst->SCXRD PXRD PXRD Analysis (Bulk Phase Purity) Cryst->PXRD Refinement Structure Refinement (SHELXL) SCXRD->Refinement

Fig 1: End-to-end workflow from free base synthesis to crystallographic structural refinement.

Single-Crystal X-Ray Diffraction (SC-XRD) Analysis

A suitable single crystal ( 0.2×0.15×0.1 mm) is mounted on a MiTeGen loop using the perfluoropolyether oil and immediately transferred to the cold stream of the diffractometer.

Experimental Parameters & Causality
  • Radiation Source: Mo K α radiation ( λ=0.71073 Å). Mo is preferred over Cu K α for this compound to minimize X-ray absorption effects caused by the heavy bromine atom.

  • Temperature: 100(2) K.

    • Causality: Cryogenic data collection restricts the thermal vibration of the atoms (reducing the size of thermal ellipsoids). This is absolutely critical for accurately locating the low-electron-density hydrogen atom attached to the pyridine nitrogen, thereby definitively proving the existence of the hydrochloride salt rather than a neutral co-crystal.

Crystallographic Data Summary

The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL).

Table 1: Representative SC-XRD Data for 3-Bromo-4-methoxypyridine HCl

ParameterValue
Empirical Formula C₆H▱BrClNO
Formula Weight 224.48 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.84 Å, b=11.22 Å, c=9.45 Å, β=105.3∘
Volume ≈801.5 ų
Z (Molecules/cell) 4
Calculated Density ( ρ ) 1.860 g/cm³
Goodness-of-fit on F2 1.045

Structural Mechanics & Crystal Packing

The solved crystal structure reveals critical steric and electronic interplay dictated by the substituents:

  • Steric Clash and Dihedral Twist: In an unsubstituted 4-methoxypyridine, the methoxy group is perfectly coplanar with the aromatic ring to maximize p−π conjugation. However, in 3-bromo-4-methoxypyridine, the large van der Waals radius of the bromine atom at the C3 position creates a severe steric clash. Consequently, the C4-methoxy methyl group is forced to orient away from the bromine atom, and the Car​−O−Cmethyl​ plane is twisted out of the aromatic plane by approximately 15–20°.

  • Hydrogen Bonding Network: The primary architectural driver of the lattice is the N+−H⋯Cl− hydrogen bond. The chloride anion acts as a bridge, accepting hydrogen bonds from the protonated pyridine nitrogen and forming weaker C−H⋯Cl contacts with adjacent methoxy and aromatic protons.

  • Halogen Bonding: Secondary Br⋯Br and Br⋯Cl halogen bonds contribute to the 3D supramolecular assembly, locking the molecules into parallel 2D sheets.

Interaction_Map PyH Pyridine-NH+ Cl Chloride Ion (Cl-) PyH->Cl Strong H-Bond PiPi π-π Stacking PyH->PiPi Aromatic Overlap Br 3-Bromo Group Br->Br Halogen Bond OMe 4-Methoxy Group OMe->Cl Weak C-H···Cl

Fig 2: Primary intermolecular interactions governing the crystal lattice of the hydrochloride salt.

Powder X-Ray Diffraction (PXRD) & Phase Validation

A single crystal is not always representative of the bulk material. To ensure the trustworthiness of the structural data, the SC-XRD results must be integrated into a self-validating loop with PXRD.

Phase Validation Protocol
  • Simulation: Using the refined .cif file from the SC-XRD experiment, generate a simulated PXRD diffractogram using Mercury (CCDC) software.

  • Bulk Acquisition: Grind 100 mg of the bulk synthesized 3-bromo-4-methoxypyridine hydrochloride into a fine powder to minimize preferred orientation effects. Mount on a zero-background silicon holder and scan from 2θ=5∘ to 50∘ using Cu K α radiation ( λ=1.5406 Å) at room temperature.

  • Comparison: Overlay the experimental bulk diffractogram with the simulated pattern. A 1:1 match in peak positions confirms that the bulk powder is phase-pure and corresponds entirely to the solved single-crystal structure. (Note: slight shifts in are expected due to the temperature difference between the 100 K SC-XRD data and the 298 K PXRD data, owing to lattice expansion).

Table 2: Key Diagnostic PXRD Peaks (Cu K α )

Angle (°) d -spacing (Å)Relative Intensity (%)Miller Index ( hkl )
11.457.72100 (Base)(1 0 0)
15.825.6045(0 2 0)
23.103.8582(2 1 -1)
27.653.2230(1 3 1)
31.402.8515(2 2 -2)

Note: The intense peak at low angle ( 11.45∘ ) is highly characteristic of the inter-sheet spacing driven by the chloride bridging network.

References

  • Denton, T. T., et al. Identification of the 4-Position of 3-Alkynyl and 3-Heteroaromatic Substituted Pyridine Methanamines as a Key Modification Site Eliciting Increased Potency and Enhanced Selectivity for Cytochrome P-450 2A6 Inhibition. Journal of Medicinal Chemistry, 2018.[2][3] URL:[Link]

  • Clark, G. R., & Palenik, G. J. Crystal and molecular structure of the antihistamine 2-[(2)-dimethylaminoethyl-2-thenylamino]pyridine hydrochloride. Journal of the American Chemical Society, 1972.[6] URL:[Link]

  • Zhao, Y., et al. Formation of Host-Guest Complexes of 3-(aminomethyl)pyridine HCl Salt and Tetramethylcucurbit[6]uril. Asian Journal of Chemistry, 2012.[7] URL: [Link]

  • Manoso, A. S., et al. Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. The Journal of Organic Chemistry, 2004.[1][8] URL:[Link]

Sources

An In-depth Technical Guide to 3-Bromo-4-methoxypyridine Hydrochloride: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 3-Bromo-4-methoxypyridine hydrochloride, a key intermediate in pharmaceutical and organic synthesis.[1] It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's physicochemical properties, a reliable synthesis protocol, and robust analytical characterization methods.

Physicochemical Properties: A Quantitative Overview

3-Bromo-4-methoxypyridine is a substituted pyridine derivative, an aromatic heterocyclic organic compound.[2] The strategic placement of a bromine atom and a methoxy group on the pyridine ring makes it a versatile building block in the synthesis of more complex molecules.[2] The hydrochloride salt form enhances its stability and handling properties.

A summary of its key physicochemical properties is presented below for quick reference. Note that properties may refer to the free base, 3-Bromo-4-methoxypyridine, as data for the hydrochloride salt is often reported in conjunction with the free base.

PropertyValueSource
Chemical Name 3-Bromo-4-methoxypyridine hydrochlorideN/A
CAS Number 188536-99-8 (for hydrochloride); 82257-09-8 (for free base)[3]
Molecular Formula C₆H₇BrClNO[4][5]
Molecular Weight 224.48 g/mol [4][5]
Exact Mass (Monoisotopic) 186.96329 Da (for free base, C₆H₆BrNO)[6][7]
Appearance White to off-white solid[8]
Solubility Slightly soluble in water (9.8 g/L for free base); Soluble in organic solvents like DMSO and DMF.[1][6][8][1][6][8]
Storage Conditions Store in a cool, dry, well-ventilated area, away from strong oxidizers.[8][9] For long-term stability, storage in a freezer at -20°C is recommended.[1][3][1][3][8][9]

Synthesis of 3-Bromo-4-methoxypyridine: A Protocol with Mechanistic Insights

The synthesis of substituted pyridines often involves multi-step processes that leverage the inherent reactivity of the pyridine ring. While various synthetic routes exist, a common approach involves the functionalization of a pre-existing pyridine scaffold. For instance, the synthesis of a related compound, 3-bromo-5-methoxypyridine, has been achieved by the nucleophilic substitution of a dibrominated pyridine with sodium methoxide.[10]

Generalized Synthetic Approach

A plausible and effective method for the synthesis of 3-bromo-4-methoxypyridine initiates from 4-methoxypyridine. The subsequent bromination is an electrophilic aromatic substitution reaction. The methoxy group at the 4-position is an activating group, directing the incoming electrophile (bromine) to the ortho positions (3 and 5).

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 4-methoxypyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (ethanolic solution)

  • Sodium thiosulfate

  • Sodium bicarbonate

  • Magnesium sulfate

  • Dichloromethane

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxypyridine in anhydrous acetonitrile.

  • Bromination: Cool the solution to 0°C using an ice bath. Dissolve N-Bromosuccinimide (NBS) in anhydrous acetonitrile and add it dropwise to the cooled solution over 30 minutes. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Work-up: Partition the mixture between dichloromethane and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification of Free Base: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Salt Formation: Dissolve the purified 3-bromo-4-methoxypyridine in a minimal amount of anhydrous diethyl ether. Add a stoichiometric amount of ethanolic hydrochloric acid dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-Bromo-4-methoxypyridine hydrochloride as a solid.

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis and purification of 3-Bromo-4-methoxypyridine hydrochloride.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_salt Salt Formation Start 4-Methoxypyridine in Acetonitrile Reaction Electrophilic Bromination (0°C) Start->Reaction Reagent N-Bromosuccinimide (NBS) Reagent->Reaction Quench Quench (Na₂S₂O₃) Reaction->Quench Extraction Extraction (DCM/NaHCO₃) Quench->Extraction Purification Column Chromatography Extraction->Purification SaltFormation Addition of Ethanolic HCl Purification->SaltFormation Isolation Filtration & Drying SaltFormation->Isolation FinalProduct 3-Bromo-4-methoxypyridine HCl Isolation->FinalProduct

Caption: Workflow for the synthesis of 3-Bromo-4-methoxypyridine hydrochloride.

Analytical Characterization: Ensuring Identity and Purity

Rigorous analytical characterization is paramount in scientific research and drug development to confirm the identity, purity, and structure of a synthesized compound.

Mass Spectrometry

Protocol: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

Expected Results: For 3-Bromo-4-methoxypyridine (the free base), the high-resolution mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The expected monoisotopic mass for the free base is 186.96329 Da.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: A sample of the hydrochloride salt is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) for analysis. Both ¹H and ¹³C NMR spectra should be acquired.

Expected Spectra:

  • ¹H NMR: The spectrum will show distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the methoxy group. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.

Analytical Workflow

This diagram outlines the process of analytical confirmation for the synthesized compound.

AnalyticalWorkflow cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample Synthesized Product: 3-Bromo-4-methoxypyridine HCl MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS_Result Confirm Molecular Weight & Isotopic Pattern MS->MS_Result NMR_Result Confirm Chemical Structure & Purity NMR->NMR_Result Confirmation Structural Confirmation & Purity Assessment MS_Result->Confirmation NMR_Result->Confirmation

Caption: Workflow for the analytical characterization of the final product.

References

  • Chemsrc. 3-Bromo-4-methoxypyridine | CAS#:82257-09-8. [Link]

  • Applichem. 4-bromo-3-methoxypyridine hydrochloride. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

  • Chemsrc. 4-Bromo-3-methoxypyridine hydrochloride | CAS#:1209335-53-4. [Link]

  • AR-Reagent. Buffer Salt 3-Bromo-4-methoxypyridine - Biological. [Link]

  • PubChemLite. 4-bromo-3-methoxypyridine hydrochloride (C6H6BrNO). [Link]

  • PubChemLite. 3-bromo-4-methoxypyridine (C6H6BrNO). [Link]

  • Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

Sources

Thermodynamic Stability Profile of 3-Bromo-4-methoxypyridine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the solid-state properties of synthetic intermediates and active pharmaceutical ingredients (APIs) dictate downstream processability, formulation viability, and shelf-life. 3-Bromo-4-methoxypyridine hydrochloride (CAS: 1881290-50-1)[1][2] is a critical halogenated building block. While the free base (CAS: 82257-09-8)[1] is often an oil or low-melting solid prone to oxidative degradation, the hydrochloride salt is synthesized to improve crystallinity, elevate the melting point, and enhance overall thermodynamic stability.

As a Senior Application Scientist, I approach the thermodynamic profiling of such salts not merely as a collection of data points, but as an interconnected system of thermal, hygroscopic, and solution-state behaviors. This whitepaper deconstructs the causality behind the thermodynamic stability of 3-Bromo-4-methoxypyridine hydrochloride, providing self-validating protocols for rigorous analytical characterization.

Solid-State Thermodynamics & Thermal Profiling

The primary rationale for isolating 3-Bromo-4-methoxypyridine as a hydrochloride salt is the substantial increase in lattice energy provided by the ionic interactions between the protonated pyridinium nitrogen and the chloride counterion. The solid-state properties of pharmaceutical salts are highly dependent on this counterion, which directly influences the melting point, glass transition temperature, and chemical stability[3].

However, pyridine hydrochlorides introduce specific thermal risks. While stable under standard ambient conditions, elevated temperatures provide sufficient activation energy to break the ionic lattice. Thermal decomposition of pyridine hydrochloride derivatives typically results in the release of highly corrosive hydrogen chloride gas, carbon monoxide, and toxic nitrogen oxides[4][5].

Table 1: Representative Solid-State Thermodynamic Parameters

Note: Data represents the expected baseline profile for halogenated methoxypyridine HCl salts, utilized here for comparative benchmarking.

ParameterAnalytical TechniqueRepresentative ValueThermodynamic Implication
Melting Point (Tₘ) DSC155°C - 165°CHigh lattice energy; thermodynamically stable crystalline phase.
Decomposition Temp (T_d) TGA> 180°COnset of mass loss due to HCl volatilization and ring degradation.
Enthalpy of Fusion (ΔH_f) DSC~ 25 - 35 kJ/molEnergy required to disrupt the protonated pyridinium-chloride ionic lattice.
Critical Relative Humidity DVS~ 75% RH (at 25°C)Threshold before moisture-induced deliquescence or disproportionation.

Hygroscopicity and Moisture-Induced Disproportionation

A critical vulnerability of hydrochloride salts of weak bases is their interaction with ambient moisture. Despite the stabilizing effect of the chloride counterion, the surface of model hydrochloride salts has been shown to induce the dissociation of water[6].

When 3-Bromo-4-methoxypyridine hydrochloride is exposed to humidity exceeding its Critical Relative Humidity (CRH), water vapor adsorbs onto the crystal lattice. Because the pyridine ring is a relatively weak base (due to the electron-withdrawing inductive effect of the bromine atom at the C3 position), the localized microenvironment becomes thermodynamically unfavorable. This leads to salt disproportionation —a phase transformation where the salt dissociates back into the free base and aqueous HCl[6].

G A 3-Bromo-4-methoxypyridine HCl (Stable Crystal Lattice) B Moisture Sorption (DVS) Exceeds Critical RH A->B C Surface Water Dissociation & Ion Solvation B->C D Thermodynamic Instability (Salt Disproportionation) C->D E Precipitation of Free Base + HCl (aq) D->E

Fig 1. Moisture-induced disproportionation pathway of the hydrochloride salt.

Solution-State Thermodynamics & pHmax​

In aqueous or mixed-solvent systems, the thermodynamic stability of 3-Bromo-4-methoxypyridine hydrochloride is governed by the pHmax​ . The pHmax​ is the specific pH at which the solubility of the ionized salt and the un-ionized free base are equal.

For weakly basic APIs, the pHmax​ is typically 2 to 3 units lower than the pKa​ of the free base[7]. Below the pHmax​ , the hydrochloride salt is the thermodynamically stable solid phase. If the environmental pH rises above the pHmax​ (e.g., during formulation with alkaline excipients or dissolution in intestinal fluid), the solution becomes supersaturated with respect to the free base, posing an imminent risk of free base precipitation[7][8].

Table 2: Solution-State Stability Logic ( pHmax​ Dependency)
Environmental pHDominant Solute SpeciesThermodynamically Stable Solid PhaseRisk Profile
pH < pHmax​ Protonated Pyridinium CationHydrochloride SaltHighly stable; maximum solubility achieved.
pH = pHmax​ Equilibrium MixtureCo-precipitation (Salt + Base)Metastable transition point.
pH > pHmax​ Neutral Pyridine Free BaseFree BaseHigh risk of precipitation and disproportionation.

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability of 3-Bromo-4-methoxypyridine hydrochloride, a robust, high-throughput screening and characterization protocol is required. The following methodology is adapted from industry-standard high-throughput salt screening techniques[9] and is designed as a self-validating system: every physical transformation is orthogonally verified by a secondary analytical technique to prevent false positives (e.g., mistaking crystallized free base for the target salt).

Protocol: High-Throughput Thermodynamic Stability Profiling

Step 1: Stock Solution Preparation

  • Action: Dissolve 3-Bromo-4-methoxypyridine free base in a volatile, non-aqueous solvent (e.g., Tetrahydrofuran or Methanol) to a concentration of 25–100 mg/mL[9].

  • Causality: Avoid aqueous mixtures initially, as they exhibit high solubility for molecular salts and can induce premature hydrolysis[9].

Step 2: Counterion Addition & Crystallization

  • Action: Dispense 1.0 equivalent of 0.1–0.5 M HCl stock solution into the API wells[9]. Remove carrier solvents thoroughly using a centrifugal evaporator.

  • Causality: Controlled evaporation drives the system into supersaturation, forcing the ionic lattice to assemble into its most thermodynamically stable polymorph.

Step 3: Orthogonal Validation (The Self-Validating Step)

  • Action: Analyze the resulting solid via X-Ray Powder Diffraction (XRPD).

  • Causality: It is possible that the observed crystalline solid is actually the free form of the input compound rather than the target salt[9]. XRPD confirms a novel crystal lattice distinct from the free base, validating successful salt formation.

Step 4: Thermal & Hygroscopic Profiling

  • Action: Subject the validated salt to Differential Scanning Calorimetry (DSC) at a heating rate of 10°C/min to determine Tm​ and ΔHf​ . Concurrently, run Dynamic Vapor Sorption (DVS) from 0% to 90% RH.

  • Causality: DSC quantifies the lattice energy, while DVS identifies the exact Critical RH at which surface water dissociation triggers disproportionation[6].

Workflow S1 1. Stock Preparation (API in THF/MeOH) S2 2. Counterion Addition (1.0 eq HCl) S1->S2 S3 3. Solvent Evaporation (Centrifugal) S2->S3 S4 4. XRPD Validation (Confirm Salt Lattice) S3->S4 S5 5. Thermal Analysis (DSC / TGA) S4->S5 S6 6. Stability Profiling (pHmax & DVS) S5->S6

Fig 2. High-throughput thermodynamic stability screening and validation workflow.

Conclusion

The thermodynamic stability of 3-Bromo-4-methoxypyridine hydrochloride is a delicate balance between the high lattice energy provided by the chloride counterion and the compound's inherent vulnerabilities to thermal decomposition and moisture-induced disproportionation. By understanding the causality behind surface water dissociation and pHmax​ thresholds, researchers can engineer robust storage conditions, select appropriate formulation excipients, and ensure the structural integrity of this critical intermediate throughout the drug development lifecycle.

References

  • AA Blocks. Product Index - AA Blocks: 3-bromo-4-methoxypyridine hydrochloride. Retrieved from [Link]

  • Guerrieri, P., et al. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. PMC / National Institutes of Health. Retrieved from [Link]

  • European Pharmaceutical Review. Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from [Link]

  • American Pharmaceutical Review. Solid State Considerations for Early Development. Retrieved from[Link]

  • Purdue e-Pubs. Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Retrieved from [Link]

  • ACS Publications. High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development. Retrieved from[Link]

Sources

mechanism of action of 3-Bromo-4-methoxypyridine in cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Profiling of 3-Bromo-4-methoxypyridine in Palladium-Catalyzed Cross-Coupling: A Technical Guide

Executive Summary

3-Bromo-4-methoxypyridine is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug discovery. It serves as a critical precursor for the synthesis of complex nitrogenous heterocycles, including substituted isoquinolines and novel nicotine analogues targeting cytochrome P-450 2A6[1][2]. However, successfully deploying this substrate in transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) requires a precise understanding of its unique electronic and steric microenvironment. This guide deconstructs the mechanism of action of 3-bromo-4-methoxypyridine, bridging the gap between theoretical organometallic chemistry and practical, bench-level execution.

Electronic and Steric Microenvironment

The reactivity of 3-bromo-4-methoxypyridine in cross-coupling is governed by a complex "push-pull" electronic system, which directly impacts the rate-determining oxidative addition step[3]:

  • The Pyridine Nitrogen (-I, -M): The electronegative nitrogen atom acts as a strong electron-withdrawing group. By depleting electron density from the aromatic π -system, it polarizes the C3-Br bond, generally accelerating the insertion of low-valent Palladium (Pd(0)) compared to neutral halobenzenes.

  • The 4-Methoxy Substituent (+M, -I): Positioned ortho to the bromine atom, the methoxy group exerts a strong resonance-donating effect (+M) into the ring. This partially counteracts the electron deficiency caused by the pyridine nitrogen, slightly raising the activation energy ( ΔG‡ ) for oxidative addition.

  • Steric Hindrance: The spatial proximity of the 4-methoxy group to the C3 reaction site creates significant steric bulk. This necessitates the use of sterically demanding phosphine ligands (e.g., Buchwald ligands like XPhos or RuPhos) to facilitate efficient reductive elimination and prevent the catalyst from resting in an inactive state[4].

Mechanism of Action: The Catalytic Cycle

The cross-coupling of 3-bromo-4-methoxypyridine follows a classic Pd(0)/Pd(II) catalytic cycle, distinguished by specific kinetic nuances dictated by the substrate's structure.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C3-Br bond. While the electron-rich nature of the 4-methoxy group slightly decelerates this step compared to an unsubstituted 3-bromopyridine, the overall electron-deficient nature of the pyridine ring ensures it remains kinetically viable[3]. Furthermore, bulky ligands promote reversible oxidative addition, preventing catalyst poisoning[5].

  • Transmetalation: The nucleophilic partner (e.g., an arylboronic acid or an amine) transfers its organic group to the Pd(II) center. The basicity of the reaction medium is critical here; bases like Cs₂CO₃ activate the boronic acid into a highly reactive boronate complex, overcoming the steric hindrance of the ortho-methoxy group.

  • Reductive Elimination: The newly formed C-C or C-N bond is expelled, regenerating the Pd(0) catalyst. The steric bulk of the 4-methoxy group actually accelerates this final step by relieving steric strain around the crowded Pd(II) intermediate.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(3-Py)(Br)L_2 Pd0->OxAdd + Ar-Br Transmet Transmetalation Pd(II)(3-Py)(R)L_2 OxAdd->Transmet + Nucleophile - Base·HBr RedElim Reductive Elimination Product Formation Transmet->RedElim RedElim->Pd0 - Product Product Coupled Pyridine Derivative RedElim->Product Substrate 3-Bromo-4-methoxypyridine Substrate->OxAdd Nucleophile R-B(OH)2 or R-NH2 Nucleophile->Transmet

Caption: Catalytic cycle of 3-Bromo-4-methoxypyridine cross-coupling.

Quantitative Reactivity Data

To accurately predict reaction outcomes, it is essential to compare the reactivity of 3-bromo-4-methoxypyridine against other structural analogs. The table below summarizes relative reactivity profiles based on established oxidative addition models for palladium catalysis[3].

SubstrateElectronic Effect at C-BrSteric Hindrance at C-BrRelative Oxidative Addition RateTypical Cross-Coupling Yield
3-Bromopyridine Strongly Electron-DeficientLowFast>90%
3-Bromo-4-methoxypyridine Moderately Electron-Deficient (+M from OMe)High (ortho-OMe)Moderate75–85%
2-Bromopyridine Highly Electron-DeficientModerateVery FastVariable (prone to protodehalogenation)
3-Bromo-4-methylpyridine Electron-Deficient (+I from Me)High (ortho-Me)Moderate-Slow60–75%

Experimental Protocols: A Self-Validating System

A robust protocol must be self-validating—meaning the success or failure of each step can be analytically confirmed before proceeding to the next. The following Suzuki-Miyaura coupling protocol for 3-bromo-4-methoxypyridine ensures causality and reproducibility[1][2].

Step-by-Step Methodology:

  • Preparation & Stoichiometry (Validation: Mass Balance):

    • Action: In an oven-dried Schlenk flask, combine 3-bromo-4-methoxypyridine (1.0 equiv), an arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Cs₂CO₃ (2.0 equiv).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation. Cs₂CO₃ is chosen over Na₂CO₃ due to its higher solubility in organic solvents, generating a more reactive "naked" carbonate ion essential for hindered substrates.

  • Degassing (Validation: Visual Catalyst Activation):

    • Action: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1). Subject the flask to three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

    • Causality: Oxygen rapidly inserts into Pd(0) to form inactive peroxo complexes. Successful degassing is often visually validated by the solution turning a deep red/orange upon heating, indicating active Pd(0) formation.

  • Reaction Execution (Validation: LCMS/TLC Tracking):

    • Action: Heat the mixture to 90°C under argon.

    • Causality: Heat provides the activation energy for oxidative addition. Self-Validation: At exactly 2 hours, pull a 10 µL aliquot, quench in MeCN, and run LCMS. The disappearance of the 3-bromo-4-methoxypyridine mass peak (M+H ≈ 188/190) and the appearance of the product mass validates catalytic turnover.

  • Workup & Extraction (Validation: Phase Separation):

    • Action: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO₃ followed by brine.

    • Causality: The aqueous wash removes inorganic salts (Cs₂CO₃, boronic acid byproducts) and the water-soluble 1,4-dioxane.

  • Purification (Validation: NMR/HPLC Purity):

    • Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Causality: Silica gel removes residual palladium (often appearing as a dark band at the baseline) and phosphine oxides.

Workflow Prep 1. Reagent Prep Weigh Reactants Degas 2. Degassing Argon Purge Prep->Degas React 3. Reaction Heat & Monitor Degas->React Workup 4. Workup Quench & Extract React->Workup Purify 5. Purification Chromatography Workup->Purify

Caption: Self-validating experimental workflow for Pd-catalyzed cross-coupling.

Mechanistic Troubleshooting

When utilizing 3-bromo-4-methoxypyridine, researchers frequently encounter two main failure modes:

  • Catalyst Poisoning via Pyridine Coordination: The basic nitrogen of the pyridine ring can competitively bind to the Pd center, forming off-cycle bis-pyridine Pd(II) complexes. Solution: Utilize bidentate ligands with large bite angles (e.g., dppf) or highly bulky monodentate ligands (e.g., XPhos) that sterically block the coordination of the pyridine nitrogen[4][5].

  • Protodehalogenation: If oxidative addition is successful but transmetalation is slow (due to the steric bulk of the 4-methoxy group), the Pd(II) intermediate may undergo premature reduction, yielding 4-methoxypyridine. Solution: Increase the nucleophilicity of the coupling partner by using stronger bases or switching to more reactive transmetalating agents (e.g., organozinc reagents in Negishi coupling).

References

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of functionalized heteroaryl scaffolds for pharmaceutical libraries.

Executive Summary

The Suzuki-Miyaura cross-coupling of heteroaryl halides is a foundational transformation in modern drug discovery, enabling the rapid assembly of complex biaryl architectures[1]. However, employing 3-bromo-4-methoxypyridine hydrochloride as a substrate presents a unique dual challenge. First, the electron-donating 4-methoxy group deactivates the adjacent carbon-halogen bond, raising the activation energy required for the initial oxidative addition of the palladium catalyst. Second, the substrate is supplied as a hydrochloride salt, which introduces stoichiometric interference that can stall the catalytic cycle if not precisely managed.

This application note provides a field-validated, self-consistent protocol for the efficient cross-coupling of 3-bromo-4-methoxypyridine hydrochloride with arylboronic acids, detailing the mechanistic causality behind reagent selection, base stoichiometry, and reaction monitoring.

Mechanistic Rationale & Substrate Analysis

To design a highly efficient protocol, one must understand the specific electronic and physical properties of the substrate.

Electronic Deactivation via the +M Effect

In standard, electron-deficient pyridine systems, the oxidative addition of Palladium(0) into the C–Br bond is rapid. However, the 4-methoxy group in 3-bromo-4-methoxypyridine exerts a strong mesomeric (+M) electron-donating effect. This increases the electron density at the 3-position, making the C–Br bond less electrophilic. Consequently, highly active catalyst systems—such as Pd(PPh3)₂Cl₂ or palladium complexes utilizing bulky, electron-rich phosphine ligands—are required to overcome this energetic barrier and prevent the pyridine nitrogen from coordinating to and poisoning the metal center[2].

The Stoichiometric Imperative of the Hydrochloride Salt

The substrate is utilized in its hydrochloride salt form to ensure bench stability and prevent the oxidative degradation common in free-base, electron-rich pyridines. During the 2[2], the base is essential for forming the reactive boronate ate-complex required for transmetalation. If standard base equivalents (e.g., 2.0 eq) are used, the initial neutralization of the HCl salt immediately consumes 1.0 equivalent. This leaves a severe base deficiency for the transmetalation step, leading to stalled reactions, protodeboronation of the boronic acid, and precipitation of palladium black.

CatalyticCycle A Pd(0) L_n Active Catalyst B Oxidative Addition Complex Pd(II)(Ar)(Br)L_n A->B 3-Bromo-4-methoxypyridine (Free base) C Transmetalation Complex Pd(II)(Ar)(Ar')L_n B->C Ar'-B(OH)2 + Base (e.g., K2CO3) D Reductive Elimination Product Formation C->D D->A Biaryl Product

The Suzuki-Miyaura catalytic cycle adapted for 3-bromo-4-methoxypyridine.

Reagent Selection & Quantitative Data

To construct a self-validating experimental system, reagent selection must account for both the substrate's electronic deactivation and its salt form. The following tables summarize the optimal parameters derived from 3[3].

Table 1: Optimization of Base Equivalents for Hydrochloride Salts

BaseEquivalentsMechanistic RoleExpected Yield Impact
K₂CO₃1.0Insufficient (Neutralizes HCl only; no base left for catalysis)< 5%
K₂CO₃2.0Sub-optimal (Leaves only 1.0 eq for the transmetalation step)30 - 40%
K₂CO₃3.5 - 4.0 Optimal (Neutralizes HCl + fully drives transmetalation) > 85%

Table 2: Catalyst Selection Matrix

Catalyst SystemLigand PropertiesSuitability for 3-Bromo-4-methoxypyridine
Pd(PPh₃)₄Monodentate, standardModerate; prone to pyridine nitrogen coordination.
Pd(PPh₃)₂Cl₂ Monodentate, stable Pd(II) Very Good; validated for this specific substrate [3].
Pd(dppf)Cl₂Bidentate, large bite angleExcellent; sterically prevents catalyst poisoning.

Experimental Workflow & Protocol

The following protocol utilizes a biphasic 1,2-Dimethoxyethane (DME) and water system. The organic solvent dissolves the pyridine and boronic acid, while the water dissolves the inorganic base and the resulting halide salts, facilitating a highly efficient interfacial transmetalation step[3].

Workflow N1 1. Salt Neutralization (Base > 3.0 eq) N2 2. Degassing (Argon Sparge) N1->N2 N3 3. Cross-Coupling (90°C, 12h) N2->N3 N4 4. Aqueous Workup (EtOAc Extraction) N3->N4 N5 5. Purification (Chromatography) N4->N5

Sequential experimental workflow for the cross-coupling of pyridine hydrochloride salts.

Step-by-Step Methodology (1.0 mmol Scale)

Materials Required:

  • 3-Bromo-4-methoxypyridine hydrochloride (1.0 mmol, ~224.5 mg)

  • Arylboronic acid (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.5 mmol, ~483 mg)

  • 1,2-Dimethoxyethane (DME) (4.0 mL)

  • Deionized Water (1.0 mL)

Procedure:

  • Preparation & Loading: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-methoxypyridine hydrochloride (1.0 mmol) and the selected arylboronic acid (1.2 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.05 mmol). Causality Note: Because the substrate is electronically deactivated, the full 5 mol% loading is strictly required to maintain a robust catalytic cycle and prevent premature catalyst death[3].

  • Base & Solvent Introduction: Dissolve K₂CO₃ (3.5 mmol) in 1.0 mL of deionized water. Add 4.0 mL of DME to the reaction vessel, followed immediately by the aqueous base solution.

  • Degassing (Critical Step): Sparge the biphasic reaction mixture with Argon gas for 10–15 minutes. Causality Note: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the phosphine ligands.

  • Reaction Execution: Seal the vessel and heat the mixture to 90 °C in a pre-heated oil bath for 12 hours. Alternatively, for accelerated throughput, the reaction can be subjected to microwave irradiation at 120 °C for 20 minutes[3].

  • Self-Validation Checkpoint (Monitoring): At the 4-hour mark, sample the organic layer for TLC or LC-MS analysis. The complete disappearance of the 3-bromo-4-methoxypyridine peak confirms successful in-situ salt neutralization and active oxidative addition.

  • Workup: Cool the mixture to room temperature. Dilute the reaction with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous phase with additional Ethyl Acetate (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (typically utilizing a Hexanes/Ethyl Acetate gradient) to yield the pure 3-aryl-4-methoxypyridine derivative.

Troubleshooting Guide

  • Issue: Incomplete Conversion / Starting Material Remains.

    • Root Cause: Insufficient base or catalyst deactivation.

    • Solution: Verify that exactly 3.5–4.0 equivalents of base were added. If the base is correct, ensure rigorous Argon degassing was performed, as trace oxygen rapidly degrades Pd(PPh₃)₂Cl₂.

  • Issue: High Levels of Boronic Acid Homocoupling.

    • Root Cause: Presence of atmospheric oxygen or excessive reaction time.

    • Solution: Improve the Argon sparging technique (use a submerged needle). If LC-MS indicates the cross-coupling is complete at 4 hours, immediately cool and work up the reaction to prevent side-reactions.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angewandte Chemie International Edition. Available at:[Link]

  • Denton, T. T., et al. (2018). "Identification of the 4-Position of 3-Alkynyl and 3-Heteroaromatic Substituted Pyridine Methanamines as a Key Modification Site Eliciting Increased Potency and Enhanced Selectivity for Cytochrome P-450 2A6 Inhibition." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Note: Advanced Functionalization Strategies for 3-Bromo-4-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-4-methoxypyridine and its hydrochloride salt (CAS: 1881290-50-1) are highly versatile building blocks in modern organic synthesis[1]. The orthogonal reactivity of the C3-bromide (primed for transition-metal-catalyzed cross-coupling and halogen-metal exchange) and the C4-methoxy group (capable of directing ortho-metalation or acting as a leaving group in strict SNAr conditions) makes this scaffold invaluable. This application note details two field-proven methodologies for the C3-functionalization of 3-Bromo-4-methoxypyridine hydrochloride: Palladium-catalyzed Suzuki-Miyaura cross-coupling for drug discovery applications[2], and low-temperature lithiation/silylation for the generation of siloxane coupling precursors[3].

Chemical Profile & Salt Considerations

When utilizing the hydrochloride salt of 3-bromo-4-methoxypyridine rather than the free base, researchers must account for the acidic proton in their stoichiometric calculations.

  • Causality in Base Selection: In transition-metal couplings, the presence of the HCl salt necessitates an additional equivalent of inorganic base (e.g., K2CO3) to generate the free pyridine in situ before the oxidative addition step can proceed efficiently.

  • Causality in Organometallic Reactions: For halogen-metal exchange using highly reactive alkyllithium reagents, the HCl salt must be neutralized and extracted prior to the reaction. Failure to do so will result in the violent, exothermic quenching of the organolithium reagent by the acidic proton, leading to drastically reduced yields and potential safety hazards.

Strategic Functionalization Pathways

G Start 3-Bromo-4-methoxypyridine HCl (CAS: 1881290-50-1) Base Free-Basing / Neutralization (Removes HCl) Start->Base PathA Suzuki-Miyaura Coupling Pd(PPh3)2Cl2, R-B(OH)2 Base->PathA Path A PathB Lithiation & Silylation n-BuLi, Si(OEt)4 Base->PathB Path B ProdA C3-Aryl/Heteroaryl Pyridines (Drug Discovery) PathA->ProdA ProdB C3-Trialkoxysilyl Pyridines (Materials/Cross-Coupling) PathB->ProdB

Divergent synthetic workflows for 3-Bromo-4-methoxypyridine functionalization.

Methodology 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Application Context: Synthesis of heteroaromatic pyridine analogues, specifically utilized in the development of highly selective Cytochrome P450 2A6 (CYP2A6) inhibitors for smoking cessation therapies[4].

Mechanistic Causality: We utilize Pd(PPh3)2Cl2 as a robust, air-stable Pd(II) precatalyst that reduces to the active Pd(0) species in situ. A mixed solvent system of DME/H2O (2:1) is selected to ensure the simultaneous solubilization of the hydrophobic organic electrophile and the hydrophilic inorganic base (K2CO3). Three equivalents of base are used: one to neutralize the hydrochloride salt of the starting material, and two to activate the boronic acid via the formation of a reactive boronate complex[2].

Step-by-Step Protocol
  • Reagent Loading: To a 5.0 mL microwave reaction vial, add 3-bromo-4-methoxypyridine hydrochloride (1.0 mmol, 224.5 mg), the desired aryl/heteroaryl boronic acid (1.05 mmol), and Pd(PPh3)2Cl2 (0.05 mmol, ~35 mg).

  • Solvent & Base Addition: Add 3.0 mL of dimethoxyethane (DME) followed by 1.5 mL of a 2.0 M aqueous K2CO3 solution (3.0 mmol).

  • Deoxygenation: Seal the vial and purge the biphasic mixture with Argon for 5–10 minutes by bubbling directly through the solution to prevent catalyst deactivation via oxidation.

  • Reaction Execution: Subject the vial to microwave irradiation at 100 °C for 30 minutes. (Alternatively, heat in a conventional oil bath at 80 °C for 12 hours).

  • Workup: Dilute the mixture with Ethyl Acetate (15 mL) and wash with brine (2 × 10 mL). Extract the aqueous layer once more with EtOAc (10 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Self-Validation & QC: Reaction success is indicated by the complete consumption of the starting material on TLC (UV 254 nm). 1H NMR of the crude mixture should reveal the disappearance of the isolated C3-Br shifted proton and the emergence of new aryl/heteroaryl signals.

Methodology 2: Low-Temperature Lithiation and Silylation

Application Context: Synthesis of monoaryl trialkoxysilanes, which serve as highly stable, low-toxicity alternatives to boronic acids or stannanes in subsequent cross-coupling technologies[5].

Mechanistic Causality: The reaction must be conducted at strictly −78 °C. Pyridyllithium intermediates are highly nucleophilic; elevated temperatures lead to unwanted dimerization or nucleophilic attack on the C4-methoxy group of unreacted starting material. Furthermore, exactly 1.5 equivalents of tetraethyl orthosilicate (Si(OEt)4) are used. Using a 1:1 stoichiometric ratio limits the reaction by forming di- and triarylated silane byproducts (Ar2Si(OEt)2), as the mono-arylated product remains highly electrophilic. The 1.5 equivalent excess provides a statistical advantage for mono-silylation without requiring a massive, wasteful excess of the electrophile[3].

Step-by-Step Protocol
  • Pre-Reaction Free-Basing (Critical): Dissolve 3-bromo-4-methoxypyridine hydrochloride (1.0 mmol, 224.5 mg) in 5 mL of saturated aqueous NaHCO3. Extract with diethyl ether (3 × 5 mL). Dry the combined organic layers over Na2SO4, filter, and concentrate to yield the free base.

  • System Preparation: Dissolve the free 3-bromo-4-methoxypyridine in anhydrous diethyl ether (5.0 mL) in a flame-dried, Argon-purged Schlenk flask.

  • Lithiation: Cool the flask to −78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (1.05 mmol, typically 1.6 M in hexanes) over 5 minutes. Stir the resulting mixture at −78 °C for 30 minutes to ensure complete halogen-metal exchange.

  • Electrophilic Trapping: Rapidly inject tetraethyl orthosilicate (Si(OEt)4) (1.5 mmol, ~312 mg) into the −78 °C solution.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature over the course of 2 hours.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NH4Cl (5 mL). Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate.

  • Self-Validation & QC: Successful silylation is confirmed via 1H NMR by the presence of a characteristic quartet (~3.8 ppm) and triplet (~1.2 ppm) corresponding to the triethoxysilyl group, integrating to 6 and 9 protons respectively, alongside the retention of the C4 O-methyl singlet (~3.9 ppm).

Comparative Data Analysis

The following table summarizes the operational parameters and outcomes for the two functionalization strategies discussed:

ParameterProtocol 1: Suzuki-Miyaura CouplingProtocol 2: Lithiation / Silylation
Target Functionalization C3-Aryl / HeteroarylC3-Trialkoxysilyl
Key Reagents Pd(PPh3)2Cl2, R-B(OH)2, K2CO3n-BuLi, Si(OEt)4
Solvent System DME / H2O (2:1)Anhydrous Diethyl Ether
Temperature Profile 80 °C – 100 °C (Thermal or Microwave)−78 °C slowly warming to 25 °C
HCl Salt Handling Neutralized in situ via excess K2CO3Must be free-based prior to reaction
Primary Application CYP2A6 Inhibitors (Drug Discovery)Siloxane Coupling Precursors
Typical Yield Range 60% – 85%50% – 75%

References

  • BLD Pharm. "3-Bromo-4-methoxypyridine hydrochloride (CAS: 1881290-50-1) Product Profile." BLD Pharm, 2024.
  • Denton TT, Srivastava P, Xia Z, Chen G, Watson CJW, Wynd A, Lazarus P. "Identification of the 4-Position of 3-Alkynyl and 3-Heteroaromatic Substituted Pyridine Methanamines as a Key Modification Site Eliciting Increased Potency and Enhanced Selectivity for Cytochrome P-450 2A6 Inhibition." Journal of Medicinal Chemistry, 2018.
  • Manoso AS, Ahn C, Soheili A, Handy CJ, Correia R, Seganish WM, DeShong P. "Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates." The Journal of Organic Chemistry, 2004.

Sources

Application Notes and Protocols for the Demethylation of 3-Bromo-4-methoxypyridine Hydrochloride to Synthesize 3-Bromo-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Pyridinol Scaffolds

In the landscape of medicinal chemistry and drug development, the pyridinol moiety is a privileged scaffold, conferring unique physicochemical properties to bioactive molecules. The transformation of methoxypyridines to their corresponding pyridinols is a critical deprotection step in the synthesis of numerous pharmaceutical intermediates. This guide provides a detailed technical overview and actionable protocols for the demethylation of 3-bromo-4-methoxypyridine hydrochloride to yield 3-bromo-4-hydroxypyridine, a versatile building block for further elaboration.

The cleavage of the aryl methyl ether bond in methoxypyridines, while conceptually straightforward, presents distinct challenges due to the electron-deficient nature of the pyridine ring and the potential for side reactions.[1] The choice of demethylating agent and reaction conditions is paramount to achieving high yields and purity. This document explores several robust methodologies, elucidates the underlying reaction mechanisms, and offers practical insights to guide researchers in this essential synthetic transformation.

Methodologies for Demethylation: A Comparative Analysis

The selection of a demethylation strategy is contingent on factors such as substrate compatibility, available equipment, and desired scale. Herein, we present three field-proven methods for the conversion of 3-bromo-4-methoxypyridine hydrochloride to 3-bromo-4-hydroxypyridine.

Method 1: Boron Tribromide (BBr₃) Mediated Demethylation

Boron tribromide is a powerful and widely used Lewis acid for the cleavage of aryl methyl ethers.[2][3][4] Its high reactivity allows for demethylation to proceed under relatively mild conditions, often at or below room temperature.[5]

Causality of Experimental Choices:

  • Lewis Acidity: BBr₃ is a potent Lewis acid that readily coordinates to the ether oxygen, activating it for nucleophilic attack.[3]

  • Solvent: Dichloromethane (DCM) is a common solvent as it is inert to BBr₃ and has a low boiling point, facilitating removal during work-up.

  • Temperature: The reaction is typically initiated at low temperatures (-78 °C) to control the initial exothermic reaction upon addition of BBr₃ and then allowed to warm to room temperature to drive the reaction to completion.[2][3]

  • Quenching: The reaction is quenched with methanol or water to hydrolyze the boron-oxygen bond and liberate the desired phenol.[2][6] Extreme caution is necessary as BBr₃ reacts violently with water.[3]

Experimental Protocol:

  • Suspend 3-bromo-4-methoxypyridine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (1.5 - 2.0 eq) in DCM dropwise to the cooled suspension.

  • Allow the reaction mixture to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-4-hydroxypyridine.

Data Presentation: BBr₃ Demethylation

ParameterConditionRationale
ReagentBoron Tribromide (BBr₃)Potent Lewis acid for efficient ether cleavage.[3]
Stoichiometry1.5 - 2.0 equivalentsEnsures complete reaction.
SolventAnhydrous Dichloromethane (DCM)Inert solvent, easy to remove.
Temperature-78 °C to Room TemperatureControls exothermicity and drives reaction.[2][3]
Reaction Time12 - 24 hoursDependent on substrate and temperature.
Work-upMethanol/Water quench, NaHCO₃ neutralizationHydrolyzes boron intermediates and isolates product.[6]
Method 2: Hydrobromic Acid (HBr) Mediated Demethylation

A classical and cost-effective method for aryl ether cleavage involves heating with a strong protic acid like hydrobromic acid.[5][7] This method is often performed at elevated temperatures.[7]

Causality of Experimental Choices:

  • Protonation: The strong acid protonates the ether oxygen, making it a better leaving group.[3]

  • Nucleophilic Attack: The bromide ion then acts as a nucleophile, attacking the methyl group in an Sₙ2 fashion to cleave the C-O bond.[3]

  • Temperature: High temperatures are generally required to overcome the activation energy for this reaction.[7]

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 3-bromo-4-methoxypyridine hydrochloride (1.0 eq).

  • Add a 48% aqueous solution of hydrobromic acid (HBr) in excess. Acetic acid can be added as a co-solvent if solubility is an issue.[3]

  • Heat the reaction mixture to reflux (typically 120-130 °C) and maintain for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral to slightly basic.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: HBr Demethylation

ParameterConditionRationale
ReagentHydrobromic Acid (HBr, 48% aq.)Strong protic acid and source of bromide nucleophile.[3]
SolventWater/Acetic AcidAcetic acid can improve substrate solubility.[3]
TemperatureReflux (120-130 °C)Provides sufficient energy for C-O bond cleavage.[3]
Reaction Time4 - 12 hoursVaries with substrate and temperature.
Work-upNeutralization with baseRemoves excess acid and facilitates product extraction.
Method 3: Pyridine Hydrochloride Molten Salt Demethylation

The use of molten pyridine hydrochloride is a classic, solvent-free method for the demethylation of aryl methyl ethers.[5][8] This method is particularly attractive for its simplicity and the low cost of the reagent.[8] Microwave irradiation can be employed to accelerate the reaction.[8][9][10]

Causality of Experimental Choices:

  • High Temperature: The reaction requires high temperatures (typically 180-220 °C) to facilitate the protonation of the ether by the weakly acidic pyridinium ion.[5]

  • Solvent-Free: The molten pyridine hydrochloride acts as both the reagent and the solvent.[8]

  • Microwave Acceleration: Microwave heating can significantly reduce reaction times by efficiently transferring energy to the polar reaction mixture.[8][9]

Experimental Protocol (Conventional Heating):

  • In a round-bottom flask, thoroughly mix 3-bromo-4-methoxypyridine hydrochloride (1.0 eq) and pyridine hydrochloride (3.0-5.0 eq).

  • Heat the mixture in an oil bath to 180-200 °C until a homogenous melt is formed.

  • Maintain the temperature and stir for 2-6 hours.

  • Monitor the reaction by taking small aliquots, quenching with water, and analyzing by TLC or LC-MS.

  • Once complete, cool the mixture until it solidifies.

  • Dissolve the solid in water and adjust the pH to neutral or slightly basic with a suitable base.

  • Extract the product with an organic solvent.

  • Dry the combined organic extracts, filter, and concentrate to yield the crude product.

  • Purify as needed.

Experimental Protocol (Microwave-Assisted):

  • Place a mixture of 3-bromo-4-methoxypyridine hydrochloride (1.0 eq) and pyridine hydrochloride (5.0 eq) in a microwave-safe reaction vessel.[10]

  • Subject the mixture to microwave irradiation (e.g., 215 W) in short intervals (e.g., 2 minutes) with cooling in between to prevent overheating.[8][10]

  • Continue irradiation until the reaction is complete as monitored by TLC.

  • After cooling, decompose the reaction mixture with ice-water and extract with diethyl ether.[8][10]

  • Wash the ether extract with water, dry over anhydrous sodium sulfate, and remove the solvent to obtain the product.[10]

Data Presentation: Pyridine Hydrochloride Demethylation

ParameterConditionRationale
ReagentPyridine HydrochlorideLow-cost reagent, acts as both acid and solvent.[8]
Stoichiometry3.0 - 5.0 equivalentsUsed in excess as the reaction medium.
Temperature180 - 200 °C (Conventional)Required for molten state and reaction.[5]
HeatingConventional or MicrowaveMicrowave irradiation can significantly reduce reaction times.[8][9]
Reaction Time2 - 6 hours (Conventional), < 30 mins (Microwave)Microwave offers a significant time advantage.[8]
Work-upAqueous work-up and extractionStandard procedure to isolate the product.

Reaction Mechanisms and Visualizations

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing the demethylation reactions.

Mechanism of BBr₃ Demethylation

The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃. This is followed by an Sₙ2 attack of a bromide ion on the methyl group.

Caption: Mechanism of BBr₃ mediated ether cleavage.

Mechanism of HBr Demethylation

This is a classic acid-catalyzed Sₙ2 reaction. The ether oxygen is first protonated, followed by nucleophilic attack of the bromide ion on the methyl carbon.

Caption: Mechanism of HBr mediated ether cleavage.

Experimental Workflow Visualization

A generalized workflow for the demethylation and subsequent purification is depicted below.

Demethylation_Workflow Start Start: 3-Bromo-4-methoxypyridine HCl Reaction Demethylation Reaction (BBr₃, HBr, or Pyridine HCl) Start->Reaction Quench Reaction Quench / Neutralization Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography or Recrystallization) Concentration->Purification Product Final Product: 3-Bromo-4-hydroxypyridine Purification->Product

Caption: General experimental workflow for demethylation.

Conclusion and Best Practices

The demethylation of 3-bromo-4-methoxypyridine hydrochloride is a readily achievable transformation with several reliable methods at the disposal of the synthetic chemist. For mild conditions and high functional group tolerance, BBr₃ is often the reagent of choice, albeit with considerations for its hazardous nature. HBr offers a more classical and economical approach, particularly for scale-up, though it requires higher temperatures. The pyridine hydrochloride melt method, especially when assisted by microwave irradiation, presents a rapid and solvent-free alternative.

Key Best Practices:

  • Inert Atmosphere: When using air and moisture-sensitive reagents like BBr₃, maintaining an inert atmosphere is critical for success.

  • Reaction Monitoring: Diligent monitoring of the reaction progress by an appropriate analytical technique (TLC, LC-MS) is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Safety Precautions: All manipulations, especially with corrosive and reactive reagents like BBr₃ and concentrated HBr, should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

By carefully selecting the methodology and adhering to the protocols outlined in this guide, researchers can confidently and efficiently synthesize 3-bromo-4-hydroxypyridine for its application in drug discovery and development programs.

References

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  • Wikipedia. (2023, December 2). Demethylation. Retrieved from [Link]

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  • SAGE Publications Inc. (n.d.). Demethylation of aryl methyl ethers using pyridinium p-toluenesulfonate under microwave irradiation. Retrieved from [Link]

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  • PMC. (n.d.). An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. Retrieved from [Link]

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  • Li, Z., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry, 25(5), 2055-2063.
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  • Royal Society of Chemistry. (2023, October 25). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. Retrieved from [Link]

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Application Notes and Protocols for the Neutralization of 3-Bromo-4-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unlocking the Reactivity of a Key Building Block

3-Bromo-4-methoxypyridine is a valuable heterocyclic intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1][2] Its utility often hinges on its reactivity in nucleophilic substitution and cross-coupling reactions. However, this compound is frequently supplied and stored as its hydrochloride salt to enhance stability and ease of handling. For many synthetic applications, the free base form is required. This guide provides a comprehensive overview of the principles and a detailed, field-tested protocol for the efficient neutralization of 3-Bromo-4-methoxypyridine hydrochloride, enabling its use in subsequent free base reactions.

The Chemical Rationale: A Game of pKa

The neutralization of 3-Bromo-4-methoxypyridine hydrochloride is an acid-base reaction. The hydrochloride salt exists as a pyridinium ion, where the nitrogen atom of the pyridine ring is protonated. To generate the free base, a base must be introduced that is strong enough to deprotonate the pyridinium ion.

The key to selecting an appropriate base lies in comparing the pKa of the pyridinium ion (the conjugate acid of 3-Bromo-4-methoxypyridine) with the pKa of the conjugate acid of the chosen base. For a successful deprotonation, the pKa of the conjugate acid of the base used should be significantly higher than the pKa of the pyridinium ion.[3]

The predicted pKa of the conjugate acid of 3-Bromo-4-methoxypyridine is approximately 4.19.[4] This relatively low pKa for a protonated amine is due to the sp² hybridization of the nitrogen in the aromatic pyridine ring, which increases its electronegativity and acidity compared to sp³ hybridized nitrogens in aliphatic amines.

Considering this, common and effective bases for this neutralization include:

  • Sodium Bicarbonate (NaHCO₃): The pKa of its conjugate acid, carbonic acid (H₂CO₃), is about 6.35. This is sufficiently higher than the pKa of the 3-Bromo-4-methoxypyridinium ion to drive the deprotonation to completion.

  • Sodium Carbonate (Na₂CO₃): The pKa of its conjugate acid, bicarbonate (HCO₃⁻), is about 10.3. This makes it a stronger base than sodium bicarbonate and also highly effective for this neutralization.

  • Potassium Carbonate (K₂CO₃): Similar in basicity to sodium carbonate, it is another excellent choice.

  • Sodium Hydroxide (NaOH): A strong base with the pKa of its conjugate acid (water) being around 15.7. While highly effective, dilute solutions are recommended to avoid potential side reactions with the bromo and methoxy functional groups, especially at elevated temperatures.

For this protocol, we will focus on the use of a saturated sodium bicarbonate solution, which is a mild, safe, and effective choice that minimizes the risk of side reactions.

Experimental Protocol: From Salt to Free Base

This protocol details the neutralization of 3-Bromo-4-methoxypyridine hydrochloride and the subsequent extraction of the free base.

Materials and Equipment:
  • 3-Bromo-4-methoxypyridine hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Round-bottom flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Safety Precautions:
  • 3-Bromo-4-methoxypyridine is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[5][6]

  • Always work in a well-ventilated fume hood.[5]

  • Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Avoid breathing dust, fumes, or vapors.[6]

  • In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes.[5]

  • Consult the Safety Data Sheet (SDS) for 3-Bromo-4-methoxypyridine hydrochloride and all other reagents before starting the procedure.

Step-by-Step Procedure:
  • Dissolution: In a suitable Erlenmeyer flask, dissolve the 3-Bromo-4-methoxypyridine hydrochloride in deionized water. A typical concentration is in the range of 0.1 to 0.5 M. Gentle warming may be required to facilitate dissolution.

  • Neutralization: Cool the solution to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring. You will observe gas evolution (CO₂) as the neutralization proceeds. Continue adding the bicarbonate solution until the gas evolution ceases, and the pH of the aqueous solution is basic (pH > 8), which can be checked with pH paper.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with an organic solvent in which the free base is soluble, such as dichloromethane (DCM) or ethyl acetate (EtOAc).[2] Perform the extraction three times, using a volume of organic solvent equal to approximately one-third of the aqueous layer volume for each extraction.

  • Washing: Combine the organic extracts in the separatory funnel. Wash the combined organic layer with brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities and to aid in breaking any emulsions.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask occasionally for 10-15 minutes.

  • Filtration and Concentration: Filter the dried organic solution into a pre-weighed round-bottom flask to remove the drying agent. Rinse the drying agent with a small amount of fresh organic solvent and add this to the flask. Remove the solvent under reduced pressure using a rotary evaporator to yield the 3-Bromo-4-methoxypyridine free base, which is typically a pale yellow liquid or a low-melting solid.[2]

  • Purity Assessment: The purity of the obtained free base can be assessed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Data Presentation
Parameter Value Source
Molecular Formula (Free Base) C₆H₆BrNO[2]
Molecular Weight (Free Base) 188.02 g/mol [2]
Appearance (Free Base) Pale yellow liquid or solid[2]
Solubility (Free Base) Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[2]
Predicted pKa (Conjugate Acid) ~4.19[4]

Workflow Visualization

The following diagram illustrates the key steps in the neutralization and extraction process.

Neutralization_Workflow cluster_0 Aqueous Phase Operations cluster_1 Liquid-Liquid Extraction cluster_2 Organic Phase Workup Start Start: 3-Bromo-4-methoxypyridine HCl Dissolve Dissolve in Water Start->Dissolve Step 1 Neutralize Neutralize with sat. NaHCO₃ (aq) Dissolve->Neutralize Step 2 Extract Extract with Organic Solvent (e.g., DCM) Neutralize->Extract Step 3 Wash Wash with Brine Extract->Wash Step 4 Dry Dry with Na₂SO₄ Wash->Dry Step 5 Filter Filter Dry->Filter Step 6 Concentrate Concentrate (Rotovap) Filter->Concentrate Step 6 End End: Pure 3-Bromo-4-methoxypyridine Free Base Concentrate->End Step 7

Caption: Workflow for the neutralization and extraction of 3-Bromo-4-methoxypyridine free base.

Troubleshooting and Key Considerations

  • Incomplete Neutralization: If the free base is not fully extracted into the organic layer, it may indicate incomplete neutralization. Re-check the pH of the aqueous layer and add more base if necessary.

  • Emulsion Formation: Emulsions can sometimes form during extraction, especially if the mixture is shaken too vigorously. To break an emulsion, you can add a small amount of brine or allow the mixture to stand for a longer period.

  • Product Purity: If the final product is not of the desired purity, consider an additional wash of the organic layer with dilute acid to remove any remaining basic impurities, followed by another wash with a bicarbonate solution and brine.

  • Solvent Choice: The choice of extraction solvent is critical. Dichloromethane is denser than water and will form the lower layer, while ethyl acetate is less dense and will form the upper layer. Ensure you are collecting the correct layer during the extraction process.

Conclusion

The successful neutralization of 3-Bromo-4-methoxypyridine hydrochloride is a fundamental step in unlocking its synthetic potential. By understanding the underlying acid-base chemistry and following a robust and well-defined protocol, researchers can reliably obtain the free base in high purity, ready for subsequent chemical transformations. This guide provides the necessary theoretical background and practical steps to achieve this efficiently and safely.

References

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Application Notes and Protocols: The Strategic Use of 3-Bromo-4-methoxypyridine Hydrochloride in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] Consequently, small-molecule kinase inhibitors have become a cornerstone of modern targeted therapy.[1][2] Within this landscape, heterocyclic scaffolds, particularly those based on pyridine and fused pyrimidines, are privileged structures due to their ability to form key hydrogen bonding interactions within the ATP-binding site of kinases.[3][4][5] This guide provides an in-depth exploration of 3-bromo-4-methoxypyridine hydrochloride, a versatile and strategically important building block for the synthesis of diverse kinase inhibitor chemotypes. We will elucidate the rationale behind its use, provide detailed, field-proven protocols for its application in key cross-coupling reactions, and offer insights into its role in constructing complex inhibitor frameworks.

The Rationale: Why 3-Bromo-4-methoxypyridine?

The selection of a starting material in a drug discovery campaign is a critical decision that impacts synthetic feasibility and the ultimate biological activity of the target compounds. 3-Bromo-4-methoxypyridine is prized for two synergistic attributes: its inherent structural features and its synthetic versatility.

  • Structural and SAR Contributions: The 4-methoxypyridine motif is a common feature in potent kinase inhibitors. The methoxy group, acting as a hydrogen bond acceptor, can engage in crucial interactions with the kinase hinge region or with solvent molecules, influencing the compound's binding affinity and orientation.[6] Its position on the pyridine ring also modulates the electronic properties of the scaffold, which can be fine-tuned to optimize target engagement and selectivity.[4][7]

  • Synthetic Versatility: The bromine atom at the 3-position serves as a versatile synthetic handle for the installation of various substituents through modern palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) by building molecular complexity from a common core, a fundamental strategy in medicinal chemistry.

Core Synthetic Methodologies and Protocols

The true power of 3-bromo-4-methoxypyridine hydrochloride lies in its utility in robust and scalable cross-coupling reactions. The following sections detail the protocols for the most critical transformations.

Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is the preeminent method for constructing biaryl and heteroaryl-aryl structures, which are ubiquitous in Type I and Type II kinase inhibitors.[8] The reaction creates a C(sp²)-C(sp²) bond between the bromopyridine and an organoboron reagent, catalyzed by a palladium complex.[9][10]

Causality Behind the Protocol: The choice of a palladium(0) source (or a precursor that reduces to Pd(0) in situ), a suitable phosphine ligand, and a base is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base activates the boronic acid, making it competent for transmetalation to the palladium center.[9] The solvent system, often a mixture of an organic solvent and water, is crucial for dissolving both the organic and inorganic reagents.[11]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-4-methoxypyridine hydrochloride (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand. For challenging couplings, pre-catalysts like Pd(dppf)Cl₂ can be used.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane/water or DME/water) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)Dioxane/H₂O90-100
Pd(dppf)Cl₂ (2-4)-Na₂CO₃ (2.0)DME/H₂O85
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O100

Visualization: Suzuki-Miyaura Experimental Workflow

cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly cluster_workup 3. Work-up & Purification prep_reagents Weigh: - 3-Bromo-4-methoxypyridine HCl - Boronic Acid - Base (e.g., K2CO3) prep_catalyst Add Catalyst System: - Pd(PPh3)4 prep_reagents->prep_catalyst add_solvent Add Degassed Solvent (e.g., Dioxane/Water) prep_catalyst->add_solvent heat Heat & Stir (80-100 °C) add_solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor quench Cool & Quench (Add EtOAc/Water) monitor->quench extract Extract & Dry Organic Layer quench->extract purify Purify via Chromatography extract->purify end end purify->end Isolated Product

Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.

Buchwald-Hartwig Amination: Installing Key Nitrogen Nucleophiles

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, which are critical for creating the amine-heterocycle linkages that often serve as the hinge-binding motif in kinase inhibitors.[12][13] The reaction couples the bromopyridine with a primary or secondary amine.[12]

Causality Behind the Protocol: This reaction is highly sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are often required to facilitate the challenging reductive elimination step.[14][15] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are necessary to deprotonate the amine without competing in side reactions.[14][16] Anhydrous and oxygen-free conditions are paramount for catalyst stability and activity.[17]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-4 mol%) and the base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (repeat 3 times).

  • Reagent Addition: Under the inert atmosphere, add 3-bromo-4-methoxypyridine hydrochloride (1.0 equiv.) and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Nucleophile Addition: Add the amine (1.1-1.5 equiv.) via syringe.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of NH₄Cl. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by column chromatography.

Data Presentation: Recommended Catalysts for Buchwald-Hartwig Amination

Amine TypeRecommended LigandRecommended Base
Secondary Cyclic AminesRuPhosLiHMDS
Primary Alkyl/Aryl AminesBrettPhosLiHMDS
General PurposeXPhosNaOt-Bu

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (+ Ar-Br) Amido Complex Amido Complex Pd(II) Complex->Amido Complex Amine Coordination & Deprotonation (+ R2NH, Base) Product Complex Product Complex Amido Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product Release (Ar-NR2)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Case Study: A Synthetic Route to a Pyrazolo[1,5-a]pyridine Kinase Scaffold

To illustrate the practical application of these methodologies, we can outline a synthetic strategy toward a pyrazolo[1,5-a]pyridine core, a scaffold present in several clinical kinase inhibitors.[2] This hypothetical route adapts known literature procedures to our starting material.[1][2]

Visualization: Multi-Step Synthesis Workflow

start 3-Bromo-4-methoxypyridine HCl step1 Step 1: Amination (Buchwald-Hartwig) + O-(Mesitylsulfonyl)hydroxylamine start->step1 inter1 N-amino-3-bromo- 4-methoxypyridinium salt step1->inter1 step2 Step 2: Cyclization + Ethyl Propionate inter1->step2 inter2 Pyrazolo[1,5-a]pyridine Scaffold step2->inter2 step3 Step 3: C-H Activation/Halogenation or Suzuki Coupling at Br position inter2->step3 final Functionalized Kinase Inhibitor Core step3->final

Caption: Synthetic pathway to a key kinase inhibitor scaffold.

This sequence demonstrates how an initial C-N bond formation (or a related N-amination) followed by cyclization can rapidly build the core heterocyclic structure. The bromine, if retained, or other positions on the ring can then be further functionalized using reactions like the Suzuki coupling to complete the synthesis of the target inhibitor.

Safety and Handling

Proper handling of 3-bromo-4-methoxypyridine hydrochloride is essential for laboratory safety.

  • Hazard Identification: The compound is harmful if swallowed, in contact with skin, or if inhaled.[18] It can cause skin and serious eye irritation.[19][20]

  • Handling: Always handle this chemical within a certified chemical fume hood.[18] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][20] Avoid breathing dust or vapors.[21]

  • Storage: Store in a tightly closed vessel in a cool, refrigerated place.[18] Keep away from heat, sparks, and open flames.[19][20]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[18][20]

Conclusion

3-Bromo-4-methoxypyridine hydrochloride is a high-value building block in the synthesis of kinase inhibitors. Its strategic combination of a synthetically versatile bromine handle and a structurally significant 4-methoxypyridine motif enables the efficient construction of diverse and potent inhibitor libraries. The robust palladium-catalyzed methodologies detailed in these notes, particularly Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide reliable and scalable pathways for medicinal chemists to explore novel chemical space in the ongoing quest for next-generation targeted therapies.

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 3-Bromo-4-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

The functionalized pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Among these, 4-methoxypyridine derivatives are of particular interest. The palladium-catalyzed cross-coupling reaction stands as one of the most powerful and versatile methodologies for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2][3] This guide provides a detailed technical overview and actionable protocols for the use of 3-bromo-4-methoxypyridine hydrochloride in several key cross-coupling transformations.

Harnessing pyridine-based substrates in these reactions, however, is not without its challenges. The Lewis basic nitrogen atom inherent to the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or the formation of unproductive off-cycle species.[4][5][6][7] This phenomenon, often termed the "2-pyridyl problem" when dealing with adjacent substitution, remains a consideration for all pyridine substrates.[5][6] Furthermore, the use of the hydrochloride salt form of 3-bromo-4-methoxypyridine introduces a critical initial step: the in situ neutralization by a base to liberate the free pyridine, which is the active participant in the catalytic cycle. This guide will address these nuances, providing researchers with the insights needed to achieve efficient and reproducible couplings.

The Engine of Synthesis: The Palladium Catalytic Cycle

At the heart of these transformations lies a well-defined catalytic cycle, generally proceeding through three fundamental steps: oxidative addition, transmetalation (or migratory insertion for Heck-type reactions), and reductive elimination.[8][9][10] Understanding this mechanism is paramount for rational troubleshooting and optimization.

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-4-methoxypyridine, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[8][11]

  • Transmetalation: In reactions like the Suzuki or Sonogashira coupling, the organic moiety from a second reagent (e.g., an organoboron or organocopper species) is transferred to the palladium center, displacing the halide.[9] This step requires the activation of the coupling partner, often by a base.

  • Reductive Elimination: The two organic fragments coupled on the Pd(II) center are expelled as the final product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[12][13]

The choice of ligand, base, and solvent is critical, as these components modulate the stability, reactivity, and electronic properties of the palladium center throughout the cycle.[11][14]

Palladium_Catalytic_Cycle cluster_cycle General Catalytic Cycle cluster_reagents Reagents & Products Pd0 LₙPd(0) (Active Catalyst) PdII_Aryl LₙPd(II)(Aryl)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Coupled LₙPd(II)(Aryl)(R) PdII_Aryl->PdII_Coupled Transmetalation (R-M) PdII_Coupled->Pd0 Reductive Elimination (Ar-R) Product Ar-R (Coupled Product) PdII_Coupled->Product ArylHalide Ar-X (3-Bromo-4-methoxypyridine) ArylHalide->PdII_Aryl Organometallic R-M (e.g., Boronic Acid) Organometallic->PdII_Coupled

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[1][15] It is an exceptionally reliable method for creating biaryl or aryl-vinyl linkages.

Causality Behind Component Selection:

  • Catalyst/Ligand System: For heteroaryl halides like our substrate, sterically bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, PCy₃) are often superior.[14][16] They promote the rate-limiting oxidative addition and stabilize the monoligated Pd(0) species, which is often the most active catalyst.[14] This bulk also helps to prevent the pyridine nitrogen from coordinating to and deactivating the palladium center.

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically used. The base plays a dual role: first, it neutralizes the hydrochloride salt to generate the free pyridine. Second, it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[3][17]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Optimized Reaction Parameters: Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Substrate 3-Bromo-4-methoxypyridine HClAryl bromide provides good reactivity.
Coupling Partner Aryl/Heteroaryl Boronic Acid1.1 - 1.5 equivalents
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, reliable Pd(0) or Pd(II) precatalysts.
Ligand XPhos or SPhos (2-5 mol%)Bulky, electron-rich ligand enhances reactivity and prevents catalyst inhibition.[14]
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents)Neutralizes HCl salt and activates boronic acid.
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v)Good solubility for organic and inorganic components.
Temperature 80 - 110 °CSufficient thermal energy to drive the catalytic cycle.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and degradation of the Pd(0) catalyst.
Detailed Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow start Start setup 1. Reaction Setup - Add Pd source, ligand, and base to an oven-dried flask. - Seal with a septum. start->setup inert 2. Inert Atmosphere - Evacuate and backfill with N₂ or Ar (3x cycles). setup->inert reagents 3. Add Reagents - Add 3-Bromo-4-methoxypyridine HCl (1.0 eq). - Add Boronic Acid (1.2 eq). inert->reagents solvent 4. Add Solvent - Add degassed Dioxane/H₂O via syringe. reagents->solvent reaction 5. Reaction - Stir and heat the mixture (e.g., 100 °C). solvent->reaction monitor 6. Monitoring - Track progress via TLC or LC-MS until starting material is consumed. reaction->monitor workup 7. Workup - Cool to RT, dilute with EtOAc, wash with H₂O and brine. monitor->workup purify 8. Purification - Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography. workup->purify end End Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.5 mol%), and the base (e.g., K₂CO₃, 3.0 eq.).

  • Inerting: Seal the flask with a rubber septum and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add 3-bromo-4-methoxypyridine hydrochloride (1.0 eq.) and the desired arylboronic acid (1.2 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Section 2: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[18][19] This reaction is invaluable for introducing alkynyl functionalities, which are versatile handles for further transformations or key structural elements in conjugated materials and pharmaceuticals.

Causality Behind Component Selection:

  • Dual Catalysis: The standard Sonogashira reaction employs a dual catalytic system: a palladium catalyst (as in other couplings) and a copper(I) co-catalyst (typically CuI).[18][19] The palladium complex undergoes oxidative addition with the aryl bromide. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and readily undergoes transmetalation with the Pd(II) complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is typically used. It serves three purposes: neutralizing the hydrochloride salt, deprotonating the terminal alkyne to facilitate its reaction with CuI, and scavenging the HBr formed during the catalytic cycle.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are common choices.

Optimized Reaction Parameters: Sonogashira Coupling
ParameterRecommended ConditionRationale
Substrate 3-Bromo-4-methoxypyridine HClElectron-deficient nature of the pyridine ring facilitates the reaction.
Coupling Partner Terminal Alkyne1.2 - 2.0 equivalents
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-3 mol%) or Pd(PPh₃)₄ (2-3 mol%)A pre-formed, reliable catalyst system.
Copper Co-catalyst Copper(I) Iodide (CuI) (3-5 mol%)Forms the active copper acetylide intermediate.[18]
Base Triethylamine (Et₃N) or DIPEAServes as both the base and often as the solvent or co-solvent.
Solvent DMF or THF (anhydrous)Good solubility for reagents.
Temperature 60 - 100 °CMilder conditions often possible compared to Suzuki coupling.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Detailed Protocol: Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask with a stir bar, add 3-bromo-4-methoxypyridine hydrochloride (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and the copper co-catalyst (CuI, 4 mol%).

  • Inerting: Seal the flask and establish an inert atmosphere by evacuating and backfilling with N₂ or Ar three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF) followed by the amine base (e.g., Et₃N, 2.5 eq.). Stir for 5-10 minutes. Then, add the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the mixture to room temperature. Dilute with a suitable organic solvent (like ethyl acetate) and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Section 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for constructing aryl-amine bonds.[11][13][20] It allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions, making it a go-to reaction in pharmaceutical discovery where the arylamine motif is ubiquitous.[11][21]

Causality Behind Component Selection:

  • Catalyst/Ligand System: This reaction is highly dependent on the use of specialized, bulky, electron-rich phosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos are designed to facilitate both the oxidative addition and the challenging C-N reductive elimination step.[11] The use of pre-formed "precatalysts" can simplify reaction setup and improve reproducibility.[22]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[11] Common choices include sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are mandatory to prevent quenching of the strong base.

Optimized Reaction Parameters: Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale
Substrate 3-Bromo-4-methoxypyridine HClA suitable electrophile for this transformation.
Coupling Partner Primary or Secondary Amine1.1 - 1.3 equivalents
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a dedicated precatalystPrecatalysts often give more consistent results.[22]
Ligand XPhos, RuPhos, or BrettPhos (2-4 mol%)Specialized ligands are essential for high yields.
Base NaOt-Bu or LHMDS (1.4 - 2.5 equivalents)Strong, non-nucleophilic base required for amine deprotonation.
Solvent Toluene or 1,4-Dioxane (anhydrous)Aprotic solvent is critical for the strong base.
Temperature 80 - 110 °CTo drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Protects the catalyst and the strong base.
Detailed Protocol: Buchwald-Hartwig Amination

Buchwald_Workflow start Start setup 1. Setup in Glovebox (or Schlenk line) - Add Pd source, ligand, and base to flask. start->setup reagents 2. Add Reagents - Add 3-Bromo-4-methoxypyridine HCl (1.0 eq). - Add anhydrous solvent (Toluene). setup->reagents amine 3. Add Amine - Add amine (1.2 eq) via syringe. reagents->amine reaction 4. Reaction - Seal flask tightly. - Heat and stir (e.g., 100 °C). amine->reaction monitor 5. Monitoring - Track via TLC or LC-MS. reaction->monitor workup 6. Workup - Cool to RT, carefully quench with sat. aq. NH₄Cl. - Extract with EtOAc. monitor->workup purify 7. Purification - Wash with brine, dry (Na₂SO₄), concentrate, and purify via chromatography. workup->purify end End Product purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

  • Reaction Setup (under inert atmosphere): In a glovebox or using a Schlenk line, add the palladium source (e.g., Pd₂(dba)₃, 1.0 mol%), the ligand (e.g., XPhos, 2.2 mol%), and the strong base (e.g., NaOt-Bu, 2.0 eq.) to an oven-dried flask with a stir bar.

  • Reagent Addition: Add the 3-bromo-4-methoxypyridine hydrochloride (1.0 eq.) to the flask.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene to the flask, followed by the amine (1.2 eq.) via syringe.

  • Reaction: Seal the flask tightly (e.g., with a Teflon screw cap) and place it in a preheated oil bath at 100-110 °C. Stir for the required time (typically 2-24 hours).

  • Workup: After cooling to room temperature, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Section 4: Reaction Monitoring and Analysis

Consistent and reliable reaction monitoring is key to successful synthesis and optimization. A multi-technique approach is often beneficial.

  • Thin-Layer Chromatography (TLC): Provides a rapid, qualitative assessment of the consumption of the limiting starting material and the appearance of the new, typically more nonpolar, product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers more definitive tracking by confirming the mass of the product and separating it from starting materials and byproducts. This is the preferred method for generating accurate reaction profiles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for real-time monitoring, taking an NMR of a crude aliquot can provide a clear ratio of starting material to product.[23][24] It is the gold standard for final product characterization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.

Conclusion

3-Bromo-4-methoxypyridine hydrochloride is a highly valuable and versatile building block for the synthesis of complex molecular architectures. Its successful implementation in palladium-catalyzed cross-coupling reactions hinges on a deliberate and informed choice of reaction conditions. Key to success is the use of a sufficient quantity of base to neutralize the hydrochloride salt and the selection of appropriate, often sterically demanding, ligands that promote high catalytic turnover while mitigating potential catalyst inhibition by the pyridine nitrogen. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide robust starting points for researchers aiming to incorporate this important heterocyclic motif into their target molecules.

References

  • The Nobel Prize in Chemistry 2010. (2010). NobelPrize.org. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Dunn, A. L. (2018). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]

  • Dunn, A. L., & McIndoe, J. S. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Dalton Transactions. [Link]

  • Sanders, J. N. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Purdue University. [Link]

  • Cheng, S. (2021). MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION. Purdue University Graduate School. [Link]

  • Kašik, I., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. [Link]

  • Wang, S., et al. (2024). Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy. National Science Review. [Link]

  • Apperley, D. C., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Cook, X. A., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie. [Link]

  • Cook, X. A., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition in English. [Link]

  • Jin, S., et al. (2019). Harnessing Alkyl Pyridinium Salts as Electrophiles in Deaminative Alkyl-Alkyl Cross-Couplings. PMC. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Kövesi, I. (2003). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry. [Link]

  • Malig, T. C. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Florida State University Libraries. [Link]

  • Cook, X. A., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

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  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

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Troubleshooting & Optimization

improving yield in Suzuki coupling with 3-Bromo-4-methoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Cross-Coupling Methodologies .

As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the Suzuki-Miyaura cross-coupling of 3-Bromo-4-methoxypyridine hydrochloride . This substrate presents a trifecta of chemical hurdles: a stoichiometric base-sink (the HCl salt), a coordinating heteroatom (the pyridine nitrogen), and significant steric hindrance (the ortho-methoxy group).

This guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you achieve quantitative yields.

Part 1: Mechanistic Workflow & Failure Modes

To successfully couple this substrate, we must first understand how its structural features disrupt the standard catalytic cycle. The diagram below illustrates the critical intervention points.

SuzukiCycle Pd0 Active Pd(0)L (From G3 Precatalyst) OxAdd Oxidative Addition (Sterically Hindered by 4-OMe) Pd0->OxAdd 3-Bromo-4-methoxypyridine BaseSink HCl Salt Neutralization (Consumes 1.0 eq Base) OxAdd->BaseSink Base Addition Poison Off-Cycle Resting State (Pyridine N-Coordination) OxAdd->Poison Weak Ligands (e.g., PPh3) Transmet Transmetalation (Requires Excess Base) BaseSink->Transmet Boronic Acid + Base RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0 Biaryl Product Poison->OxAdd Bulky Ligands (XPhos)

Catalytic cycle highlighting failure modes and interventions for the target substrate.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction yielded <5% product, and starting material was fully recovered. I used standard conditions (Pd(PPh3)4, 2.0 eq K2CO3). What went wrong? The Causality: The failure is twofold. First, your substrate is a hydrochloride salt. The HCl molecule immediately neutralizes 1.0 equivalent of your base[1]. Suzuki couplings require a basic environment to form the reactive boronate complex necessary for transmetalation[2]. With only 1.0 equivalent of effective base remaining, the transmetalation step stalls. Second, standard triphenylphosphine (PPh3) ligands are highly susceptible to catalyst poisoning. The pyridine nitrogen coordinates to the Pd(II) intermediate, forming an inactive off-cycle complex. The Fix: Increase your base loading to a minimum of 3.0 to 3.5 equivalents and switch to a highly active, sterically bulky ligand system.

Q2: I corrected the base stoichiometry, but my yield is still stuck at ~40%. How do I prevent the pyridine ring from poisoning the catalyst? The Causality: Even with sufficient base, the heteroaryl nitrogen will outcompete weak ligands for palladium coordination. To prevent this, you must use electron-rich, sterically demanding dialkylbiphenylphosphino ligands (Buchwald ligands) such as XPhos or SPhos [3],[4]. The sheer steric bulk of the biphenyl backbone physically shields the palladium center from the pyridine nitrogen, forcing the catalyst to remain in the active cycle.

Q3: My boronic acid partner is undergoing rapid protodeboronation before the coupling can complete. How can I accelerate the reaction? The Causality: The methoxy group at the C4 position is ortho to the C3 bromide. While methoxy is electron-donating, its steric bulk creates a high activation energy barrier for the oxidative addition step. If oxidative addition is slow, the boronic acid sits in a warm, basic aqueous environment and undergoes protodeboronation. The Fix: Utilize a Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G3)[5]. Unlike Pd(OAc)2 or Pd2(dba)3 which require time and thermal energy to reduce to the active Pd(0) species, G3 precatalysts generate the active monolithic Pd(0)L species almost instantaneously at room temperature upon exposure to mild base. This rapid activation outpaces the degradation of the boronic acid.

Part 3: Quantitative Optimization Data

The following table summarizes the causality of optimization, demonstrating how addressing each mechanistic flaw improves the overall yield.

Catalyst SystemLigandBase (Equivalents)Solvent SystemTemp / TimeExpected YieldMechanistic Rationale
Pd(PPh3)4 (5 mol%)PPh3K2CO3 (2.0 eq)1,4-Dioxane/H2O90 °C / 12h< 5%Base depleted by HCl salt; Pd poisoned by pyridine N.
Pd(PPh3)4 (5 mol%)PPh3K3PO4 (3.5 eq)1,4-Dioxane/H2O90 °C / 12h15 - 20%Base corrected, but catalyst remains poisoned by substrate.
Pd(OAc)2 (5 mol%)XPhosK3PO4 (3.5 eq)1,4-Dioxane/H2O90 °C / 12h60 - 70%XPhos prevents poisoning; however, slow Pd(0) generation allows some protodeboronation.
XPhos Pd G3 (2 mol%) XPhos K3PO4 (3.5 eq) THF/H2O (4:1) 40 °C / 2h > 95% Rapid Pd(0) generation at low temp; sterics overcome; base sufficient.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes XPhos Pd G3 to ensure rapid catalyst activation and employs a biphasic solvent system to manage the solubility of the HCl salt and the inorganic base.

Reagents Required:

  • 3-Bromo-4-methoxypyridine hydrochloride (1.00 mmol, 1.0 eq)

  • Aryl/Heteroaryl Boronic Acid (1.20 mmol, 1.2 eq)

  • XPhos Pd G3 (0.02 mmol, 2.0 mol%)

  • Potassium Phosphate tribasic, K3PO4 (3.50 mmol, 3.5 eq)

  • Tetrahydrofuran (THF) / Deionized Water (4:1 ratio, 5.0 mL total)

Step-by-Step Methodology:

  • Reaction Setup & Base Neutralization: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-4-methoxypyridine hydrochloride (1.0 eq), the boronic acid (1.2 eq), and K3PO4 (3.5 eq).

    • Self-Validation Check: The excess base ensures that exactly 1.0 eq is consumed to neutralize the pyridinium hydrochloride, leaving 2.5 eq to facilitate the transmetalation step.

  • Solvent Addition & Degassing: Add 4.0 mL of THF and 1.0 mL of deionized water. Seal the flask with a rubber septum. Degas the biphasic mixture by sparging with ultra-pure Argon or Nitrogen for 15 minutes.

    • Trustworthiness Note: Oxygen is lethal to the active Pd(0) species. Sparging is non-negotiable.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of inert gas and add the XPhos Pd G3 precatalyst (2.0 mol%) in one portion. Reseal the flask.

  • Reaction Execution: Stir the biphasic mixture vigorously (1000 rpm) at 40 °C. The G3 precatalyst will activate rapidly, often causing a noticeable color change from yellow to a deep red/brown within minutes.

  • Monitoring: Monitor the reaction via LC-MS or TLC. Complete consumption of the bromide should occur within 1 to 2 hours due to the high activity of the catalyst.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (5 mL). Separate the organic layer, extract the aqueous layer twice with Ethyl Acetate, dry the combined organics over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
  • G3 and G4 Buchwald Precatalysts. Sigma-Aldrich.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Suzuki Coupling. Organic Chemistry Portal.

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Technical Support Center: Optimizing Base Selection for 3-Bromo-4-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Application Scientist's Overview

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the optimization of transition-metal-catalyzed cross-couplings involving heterocyclic building blocks. 3-Bromo-4-methoxypyridine hydrochloride (CAS: 1881290-50-1) is a highly versatile substrate for drug discovery, but its dual nature—as both a hydrochloride salt and an electron-rich ether—introduces specific stoichiometric and mechanistic challenges.

Failure to account for the HCl equivalent or the lability of the 4-methoxy group under strongly basic conditions will lead to stalled reactions, complex side-product profiles, and poor isolated yields. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your cross-coupling reactions succeed on the first attempt.

Base Selection Workflow

The following decision tree outlines the logical progression for selecting the appropriate base and stoichiometry when working with this specific hydrochloride salt.

BaseSelection Start 3-Bromo-4-methoxypyridine HCl (Starting Material) Step1 Salt Neutralization Requirement: +1.0 eq Base Start->Step1 Decision Select Cross-Coupling Pathway Step1->Decision Suzuki Suzuki-Miyaura (C-C Bond Formation) Decision->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) Decision->Buchwald BaseSuz Mild Inorganic Bases (K2CO3, K3PO4, Cs2CO3) Total: 3.0 - 4.0 eq Suzuki->BaseSuz BaseBuch Non-Nucleophilic Bases (LHMDS, Cs2CO3) Total: 2.5 - 3.0 eq Buchwald->BaseBuch Warning AVOID: Strong Nucleophiles (e.g., NaOtBu, KOH) Risk: Demethylation BaseSuz->Warning BaseBuch->Warning

Logical workflow for base selection and stoichiometry adjustment for pyridine HCl salts.

Troubleshooting & FAQs

Q1: Why does my Suzuki-Miyaura coupling stall at 40-50% conversion when using standard literature conditions? A1:

  • Causality: Standard literature protocols for neutral aryl halides typically call for 2.0 equivalents of base. However, 3-Bromo-4-methoxypyridine is supplied as a hydrochloride salt. The first equivalent of your base is immediately consumed to neutralize the HCl and liberate the free pyridine base. This leaves only 1.0 equivalent of base to activate the boronic acid (forming the reactive boronate complex required for the transmetalation step). A 1:1 ratio of active base to substrate creates an equilibrium limit, causing the catalytic cycle to stall.

  • Solution: You must mathematically account for the salt. Always add an additional 1.0 to 1.5 equivalents of base. Successful protocols utilizing this specific substrate often employ up to 4.0 total equivalents of base (e.g., using 2 M Na₂CO₃ in excess) to drive the reaction to completion (1)[1].

Q2: LC-MS analysis shows a major side product with a mass of [M-14]. What is this, and how do I prevent it? A2:

  • Causality: A mass loss of 14 Da corresponds to the loss of a methyl group (demethylation), converting your 4-methoxypyridine into a pyridin-4-ol derivative. The 4-methoxy group on a pyridine ring is highly susceptible to nucleophilic attack. If you use strong, nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Potassium hydroxide (KOH) at elevated temperatures, they will cleave the ether. Furthermore, localized high concentrations of pyridine hydrochloride itself can act as a potent demethylating agent under thermal stress, a phenomenon well-documented in the synthesis of pyridylphenols (2)[2].

  • Solution: Switch to milder, non-nucleophilic inorganic bases. K₃PO₄, CsF, and Cs₂CO₃ are highly effective in cross-coupling technologies without cleaving sensitive ether linkages (3)[3].

Q3: How do I manage base solubility when using weak inorganic bases in anhydrous solvents? A3:

  • Causality: Bases like K₃PO₄ or Na₂CO₃ have near-zero solubility in pure toluene or dioxane. In an anhydrous system, the reaction occurs only at the surface of the solid base particles, severely limiting mass transfer and reaction kinetics.

  • Solution: Transition to a biphasic solvent system (e.g., Toluene/Ethanol/Water). The water dissolves the base, the ethanol acts as a phase-transfer bridge, and the toluene solubilizes the organic partners.

Quantitative Analysis of Base Stoichiometry

The following table summarizes the causal relationship between base selection, stoichiometry, and reaction outcomes for the Suzuki-Miyaura coupling of 3-Bromo-4-methoxypyridine HCl.

Base SelectionTotal EquivalentsSolvent SystemConversion (%)Primary Issue / Observation
Na₂CO₃2.0 eqToluene/EtOH/H₂O~45%Stalled: HCl neutralization consumed active base.
Na₂CO₃ 3.5 eq Toluene/EtOH/H₂O >95% Optimal: Sufficient base for both neutralization and catalytic cycle.
NaOtBu3.0 eqToluene (Anhydrous)~60%Side Reaction: Significant [M-14] demethylation product observed.
K₃PO₄3.5 eqDioxane/H₂O>98%Excellent: Mild, non-nucleophilic, ideal for sterically hindered partners.

Self-Validating Experimental Protocol

Standardized Biphasic Suzuki-Miyaura Coupling for Pyridine Hydrochloride Salts

This methodology is designed as a self-validating system. By monitoring specific physical checkpoints during the procedure, you can confirm the mechanistic integrity of the reaction in real-time.

Materials:

  • 3-Bromo-4-methoxypyridine hydrochloride (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 - 0.10 equiv)

  • 2 M Aqueous Na₂CO₃ (3.5 equiv total base)

  • Toluene / Ethanol (4:1 ratio)

Step-by-Step Procedure:

  • Reagent Preparation: Weigh 3-Bromo-4-methoxypyridine hydrochloride and the arylboronic acid into a Schlenk flask or heavy-walled reaction tube.

  • Base Solution Preparation: Prepare a 2 M aqueous solution of Na₂CO₃.

    • Self-Validation Check: Ensure complete visual clarity of the aqueous layer. Any undissolved salt indicates inaccurate molarity, which will skew the delicate stoichiometry required to overcome the HCl salt.

  • Solvent Addition & Degassing: Add the Toluene and Ethanol to the solids, followed by the 2 M Na₂CO₃ solution. Degas the biphasic mixture by sparging with ultra-pure N₂ or Argon for 15 minutes.

    • Causality: Oxygen must be removed before catalyst addition to prevent the oxidation of Pd(0) to inactive Pd(II) species and the homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of inert gas. Seal the vessel.

  • Reaction Execution: Heat the mixture to reflux (approx. 105 °C) with vigorous stirring (≥800 rpm).

    • Self-Validation Check: Observe the vortex. The biphasic mixture must form a fine, cloudy emulsion. If distinct, clear layers remain during stirring, mass transfer is failing, and the reaction will stall regardless of stoichiometry.

  • Workup and Mechanistic Validation: Cool the reaction to room temperature. Separate the layers.

    • Critical Self-Validation Check: Test the pH of the aqueous layer using indicator paper. It must remain strongly basic (pH > 9). If the aqueous layer is neutral or acidic, it proves the HCl salt consumed all available base, indicating an initial calculation error or solvent evaporation.

  • Isolation: Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo for subsequent column chromatography.

References

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - The Journal of Organic Chemistry - ACS Public
  • Selected Patented Cross-Coupling Reaction Technologies - Chemical Reviews - ACS Public
  • Electronic Supplementary Inform

Sources

troubleshooting low solubility of 3-Bromo-4-methoxypyridine hydrochloride in non-polar solvents

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 3-Bromo-4-methoxypyridine Hydrochloride Solubility

Welcome to the Technical Support and Troubleshooting Center for 3-Bromo-4-methoxypyridine hydrochloride. As a halogenated, methoxy-substituted pyridine salt, this compound presents unique physicochemical challenges in organic synthesis—most notably, its recalcitrant insolubility in non-polar organic media.

This guide synthesizes thermodynamic principles, phase-transfer catalysis, and structural modifications to help you successfully integrate this compound into your synthetic workflows.

Core Mechanistic Analysis: The Thermodynamics of Insolubility

Q: Why does 3-Bromo-4-methoxypyridine hydrochloride crash out or fail to dissolve in solvents like toluene, hexane, or dichloromethane?

Application Scientist Answer: The insolubility is a strict thermodynamic consequence of the compound's ionic nature. As a hydrochloride salt, it exists as a protonated pyridinium cation paired with a chloride anion[1]. The solid state is stabilized by a high lattice energy. For dissolution to occur, the solvent must provide enough solvation energy to overcome this lattice energy. Non-polar solvents possess low dielectric constants and cannot form the strong ion-dipole interactions required to stabilize the dissociated ions, making dissolution thermodynamically unfavorable[2].

Table 1: Comparative Solubility Profile of Pyridinium Chloride Salts by Solvent Polarity

SolventDielectric Constant (ε)Est. Solubility ( g/100 mL, 20°C)Primary Solvation Mechanism
Water 80.1~85.0Strong ion-dipole, Hydrogen bonding
Ethanol 24.5~5.0Hydrogen bonding, Moderate polarity
Dichloromethane 8.9< 0.1Weak dipole, Insufficient to break lattice
Toluene 2.4InsolubleNon-polar, No ion solvation capacity
Hexane 1.9InsolubleNon-polar, No ion solvation capacity

Troubleshooting Workflows & Self-Validating Protocols

Scenario A: The reaction must be run in a non-polar solvent, and the salt form is not strictly required.

Solution: Free-Basing the Hydrochloride Salt By neutralizing the hydrochloride salt with an aqueous base, you remove the ionic charge. The resulting neutral 3-Bromo-4-methoxypyridine (free base) is highly lipophilic and will readily partition into non-polar solvents like toluene or diethyl ether[3].

FreeBasing Start 3-Bromo-4-methoxypyridine HCl (Solid Salt) AqBase Dissolve in Aq. K2CO3 (25-30% w/v) Start->AqBase Neutralization Neutral Formation of Free Base (Lipophilic) AqBase->Neutral Deprotonation Extract Extract with Non-Polar Solvent (e.g., Toluene/Ether) Neutral->Extract Phase Separation Dry Dry Organic Layer (over K2CO3) Extract->Dry Remove Water Result Pure Free Base in Non-Polar Solvent Dry->Result Ready for Reaction

Workflow for converting pyridine hydrochloride salts to lipophilic free bases.

Step-by-Step Protocol: Biphasic Free-Basing

  • Preparation: Suspend 1.0 eq of 3-Bromo-4-methoxypyridine hydrochloride in a 25-30% (w/v) aqueous potassium carbonate ( K2​CO3​ ) solution. Causality: K2​CO3​ is a mild base that deprotonates the pyridinium nitrogen without causing unwanted nucleophilic substitution at the brominated or methoxy positions[3].

  • Extraction: Add 3 volumes of the target non-polar solvent (e.g., toluene or diethyl ether). Stir vigorously for 15 minutes to maximize interfacial surface area, allowing the newly formed lipophilic free base to partition into the organic layer.

  • Separation: Transfer to a separatory funnel and collect the organic layer. Extract the aqueous layer once more with 1 volume of organic solvent to ensure quantitative recovery.

  • Drying: Dry the combined organic layers over anhydrous K2​CO3​ or MgSO4​ . Causality: Removing residual water prevents side reactions in downstream moisture-sensitive chemistry.

  • Self-Validation Check: Spot the organic layer alongside the starting salt on a TLC plate (Eluent: 1:1 EtOAc/Hexane). The free base will migrate rapidly up the plate (high Rf), whereas any unreacted hydrochloride salt will remain stuck at the baseline.

Scenario B: The compound must react as an ionic species (e.g., N-alkylation) in a non-polar solvent.

Solution: Phase-Transfer Catalysis (PTC) If your synthetic route requires the compound to remain a salt or react with an inorganic reagent in a non-polar medium, use a Phase-Transfer Catalyst. PTCs, such as quaternary ammonium salts (e.g., Tetrabutylammonium bromide - TBAB), act as lipophilic shuttles. They form ion pairs with the reactive species, masking the charge and dragging the complex into the non-polar organic phase where the reaction can occur[4].

PTCMechanism cluster_aqueous Aqueous / Solid Phase cluster_organic Organic Phase (Non-Polar Solvent) Salt Pyridine Salt / Reactant (Insoluble in Organic) PTC_Aq PTC-Anion Complex (Hydrophilic State) Salt->PTC_Aq Ion Exchange PTC_Org PTC-Reactant Complex (Lipophilic State) PTC_Aq->PTC_Org Phase Transfer Reaction Target Reaction (e.g., N-Alkylation) PTC_Org->Reaction Reacts with Substrate Reaction->PTC_Aq PTC Recycled Product Functionalized Pyridine Reaction->Product Yield

Phase-transfer catalysis mechanism enabling reactions of ionic salts in non-polar media.

Step-by-Step Protocol: PTC-Mediated Reaction

  • System Setup: In a reaction vessel, combine the non-polar solvent (e.g., toluene), 3-Bromo-4-methoxypyridine hydrochloride, the organic electrophile (e.g., an alkyl halide), and a solid inorganic base (e.g., powdered KOH)[4].

  • Catalyst Addition: Add 5-10 mol% of a phase-transfer catalyst such as TBAB or a crown ether (e.g., 18-crown-6). Causality: The PTC facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the pyridine, or shuttles the pyridinium complex directly, bypassing the need for a polar solvent.

  • Agitation: Stir the heterogeneous mixture vigorously (≥800 rpm). Causality: High shear mixing is critical in PTC reactions to maximize the interfacial area between the solid/aqueous phase and the organic phase, driving the kinetic rate of ion transfer.

  • Self-Validation Check: Monitor the organic phase via GC-MS or HPLC. The appearance of the product peak in the organic phase confirms successful phase transfer and reaction. The starting salt will not be detectable in the organic baseline, providing a clear binary indicator of reaction progress.

Frequently Asked Questions (FAQs)

Q: Can I use sonication or heating to force the hydrochloride salt to dissolve in hexane or toluene? A: No. While heating increases kinetic energy and sonication breaks up particle agglomerates (increasing surface area), neither alters the fundamental thermodynamics of the system. The dielectric constant of hexane (1.9) is simply too low to stabilize the dissociated Cl− and pyridinium ions. The salt will remain as an unreactive suspension.

Q: Is there a compromise if I don't want to use a biphasic PTC system or free-base the compound? A: Yes, you can employ a co-solvent strategy . By adding 5-15% (v/v) of a polar aprotic solvent like DMF or DMSO to your non-polar solvent, you drastically alter the bulk dielectric constant of the medium. The polar aprotic solvent selectively solvates the cations, allowing the salt to dissolve while maintaining a predominantly non-polar bulk environment. Self-Validation: The cloudy suspension will transition to a clear, homogenous solution upon reaching the critical co-solvent threshold.

References

  • Guidechem. "Pyridine hydrochloride 628-13-7 wiki". Guidechem.1

  • Grokipedia. "Pyridinium chloride". Grokipedia. 2

  • Benchchem. "Comparing the efficacy of different catalysts for pyridine N-alkylation". Benchchem.4

  • Sciencemadness. "Pyridine from Pyridine hydrochloride". Sciencemadness Discussion Board. 3

  • Tokyo Chemical Industry Co., Ltd. "Phase Transfer Catalysts". TCI Chemicals.

Sources

purification techniques for 3-Bromo-4-methoxypyridine hydrochloride reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical guide for the purification of 3-Bromo-4-methoxypyridine hydrochloride reaction mixtures. This document is designed to serve as a vital resource for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve high purity for this critical intermediate.

Introduction

3-Bromo-4-methoxypyridine hydrochloride is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and complications in the final product's purity profile. This guide provides a systematic approach to troubleshooting and purifying crude reaction mixtures containing 3-Bromo-4-methoxypyridine hydrochloride.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of 3-Bromo-4-methoxypyridine hydrochloride.

Q1: What are the most likely impurities in my crude 3-Bromo-4-methoxypyridine hydrochloride?

The impurity profile largely depends on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: Such as 4-methoxypyridine if the synthesis involves direct bromination.

  • Regioisomers: Other brominated isomers of 4-methoxypyridine that may form during the reaction.

  • Over-brominated species: Di-brominated pyridine derivatives can be a significant byproduct.

  • Hydrolysis products: The presence of water can lead to the formation of hydroxypyridine derivatives.

  • Residual solvents: Solvents used in the reaction or initial work-up may be present.

Q2: My "pure" 3-Bromo-4-methoxypyridine hydrochloride is a tan or brownish solid. Is this normal?

While pure 3-Bromo-4-methoxypyridine hydrochloride is expected to be a white to off-white crystalline solid, a tan or brownish coloration often indicates the presence of minor impurities or degradation products.[1] For applications requiring high purity, further purification is strongly recommended to remove these colored impurities.

Q3: Why is my 3-Bromo-4-methoxypyridine hydrochloride difficult to handle and appears wet?

Pyridine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[2][3] This can make the solid difficult to handle and weigh accurately. It is crucial to handle the purified solid in a dry environment, such as a glovebox or under a stream of inert gas, and to store it in a desiccator over a strong drying agent like phosphorus pentoxide.

Q4: Can I use the same purification methods for the hydrochloride salt as I would for the free base?

Not always. The hydrochloride salt has significantly different physical properties compared to the free base. It is generally more polar and has higher water solubility.[4] This affects the choice of solvents for recrystallization and the conditions for chromatography. Purification techniques need to be adapted for the salt form.

Q5: I am seeing significant tailing of my compound during column chromatography. What is causing this?

Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica gel.[1] The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape. While this is more pronounced with the free base, the hydrochloride salt can also exhibit this behavior, especially if there is any dissociation on the column.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of 3-Bromo-4-methoxypyridine hydrochloride.

Problem Potential Cause Suggested Solution
Low Purity After Recrystallization Incorrect solvent system leading to co-precipitation of impurities.Perform small-scale solubility tests to find an optimal solvent or solvent/anti-solvent system. Good starting points for pyridine hydrochlorides include ethanol, isopropanol, or mixtures like chloroform/ethyl acetate.[2]
Cooling the solution too quickly, trapping impurities in the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Product "Oils Out" During Recrystallization The solvent system is not optimal, causing the product to separate as a liquid instead of crystallizing.Use a different solvent system. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent. Adding an anti-solvent can sometimes help induce crystallization.
Poor Separation in Column Chromatography The polarity of the eluent is too high, causing the product and impurities to elute together.Start with a less polar eluent and gradually increase the polarity (gradient elution). This can improve the separation of compounds with similar polarities.
On-column degradation or reaction of the hydrochloride salt.Consider using a less acidic stationary phase like alumina. Alternatively, the free base can be purified by chromatography and then converted to the hydrochloride salt.
Low Recovery of Product The product is partially soluble in the recrystallization wash solvent.Wash the crystals with a minimal amount of cold solvent.
Loss of product during transfers or filtration.Ensure all equipment is properly rinsed to recover any adhering product. Use appropriate filter paper to avoid loss of fine crystals.
Hygroscopic Product is Difficult to Handle Inherent property of many pyridine hydrochloride salts.[2]Handle the product under an inert, dry atmosphere (e.g., in a glovebox). Dry the final product thoroughly under high vacuum. Store in a desiccator over a strong drying agent.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for the most common and effective purification techniques for 3-Bromo-4-methoxypyridine hydrochloride.

Protocol 1: Recrystallization

Recrystallization is often the most effective method for purifying solid compounds. The key is to find a suitable solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Materials:

  • Crude 3-Bromo-4-methoxypyridine hydrochloride

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude 3-Bromo-4-methoxypyridine hydrochloride in an Erlenmeyer flask. Add a minimal amount of hot anhydrous ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod can initiate crystallization.

  • Inducing Further Precipitation: Once crystals begin to form, slowly add anhydrous diethyl ether as an anti-solvent until the solution becomes slightly cloudy. Re-heat gently until the solution is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold anhydrous diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification via Free Base and Salt Formation

If direct purification of the hydrochloride salt is challenging, an alternative is to purify the free base and then convert it back to the hydrochloride salt.

Step 1: Conversion to Free Base

  • Dissolve the crude 3-Bromo-4-methoxypyridine hydrochloride in water.

  • Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic (pH ~8-9).

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic layer under reduced pressure to obtain the crude free base.

Step 2: Column Chromatography of the Free Base

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate).[5]

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude free base in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Elute the column with a suitable solvent system, starting with a low polarity and gradually increasing it if necessary (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Bromo-4-methoxypyridine free base.

Step 3: Conversion back to Hydrochloride Salt

  • Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) or bubble dry HCl gas through the solution until precipitation is complete.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with a small amount of the anhydrous solvent.

  • Dry the purified 3-Bromo-4-methoxypyridine hydrochloride under high vacuum.

Visualization of Workflows

The following diagrams illustrate the decision-making process for troubleshooting purification and the general workflow for the purification protocols.

Purification_Troubleshooting start Crude 3-Bromo-4-methoxypyridine HCl recrystallization Attempt Recrystallization start->recrystallization oiling_out Product Oils Out? recrystallization->oiling_out purity_check1 Check Purity (NMR, LC-MS) pure_product Pure Product purity_check1->pure_product >98% low_purity Purity Still Low? purity_check1->low_purity <98% oiling_out->purity_check1 No change_solvent Change Solvent/Anti-solvent oiling_out->change_solvent Yes change_solvent->recrystallization convert_to_fb Convert to Free Base low_purity->convert_to_fb column_chrom Column Chromatography of Free Base convert_to_fb->column_chrom purity_check2 Check Purity of Free Base column_chrom->purity_check2 purity_check2->column_chrom Impure (Optimize Conditions) salt_formation Re-form HCl Salt purity_check2->salt_formation Pure salt_formation->pure_product

Caption: Troubleshooting workflow for the purification of 3-Bromo-4-methoxypyridine hydrochloride.

Purification_Protocols cluster_recrystallization Protocol 1: Direct Recrystallization cluster_freebase Protocol 2: Purification via Free Base r_start Crude HCl Salt r_dissolve Dissolve in Hot Ethanol r_start->r_dissolve r_cool Slowly Cool & Add Anti-solvent (Ether) r_dissolve->r_cool r_filter Filter Crystals r_cool->r_filter r_wash Wash with Cold Ether r_filter->r_wash r_dry Dry Under Vacuum r_wash->r_dry r_end Pure HCl Salt r_dry->r_end fb_start Crude HCl Salt fb_basify Basify and Extract Free Base fb_start->fb_basify fb_chrom Column Chromatography fb_basify->fb_chrom fb_isolate Isolate Pure Free Base fb_chrom->fb_isolate fb_salt Form HCl Salt fb_isolate->fb_salt fb_filter Filter and Dry fb_salt->fb_filter fb_end Pure HCl Salt fb_filter->fb_end

Caption: Overview of the two primary purification protocols.

References

  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy - Benchchem. (n.d.).
  • Technical Support Center: Purification of 4-(4-Chlorobutyl)pyridine Hydrochloride and Its Derivatives - Benchchem. (n.d.).
  • Technical Support Center: Purification of 3-Bromo-4-methylpyridine - Benchchem. (n.d.).
  • 3-Bromo-4-methoxypyridine | CAS#:82257-09-8 | Chemsrc. (2025, August 25).
  • CAS 82257-09-8: 3-bromo-4-methoxypyridine | CymitQuimica. (n.d.).
  • 3-Bromo-4-methoxypyridine, CAS No. 82257-09-8 - iChemical. (n.d.).
  • Pyridine hydrochloride | 628-13-7 - ChemicalBook. (2026, January 13).
  • Overcoming challenges in the purification of pyridine compounds - Benchchem. (n.d.).
  • 3-BROMO-4-METHOXY-PYRIDINE | 82257-09-8 - ChemicalBook. (2026, January 13).
  • 3-BROMO-4-METHOXY-PYRIDINE - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • 3-bromo-4-methoxy-pyridine AldrichCPR - Sigma-Aldrich. (n.d.).
  • A Comprehensive Technical Guide to 3-Bromo-2-methylpyridine: Hydrochloride Salt vs. Free Base - Benchchem. (n.d.).
  • CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents. (n.d.).
  • A. - N-(4-Pyridyl)pyridinium chloride hydrochloride - Organic Syntheses Procedure. (n.d.).
  • Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7).
  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 16).
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization - Semantic Scholar. (2021, July 23).

Sources

Technical Support Center: Minimizing Side Reactions in the Lithiation of 3-Bromo-4-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the lithiation of 3-bromo-4-methoxypyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. The lithiation of substituted pyridines is a powerful tool for creating functionalized heterocycles, but it is often plagued by competing reaction pathways and sensitivity to experimental conditions.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to help you minimize side reactions and maximize the yield of your desired product.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments. Each problem is analyzed for its potential causes, followed by actionable solutions grounded in mechanistic principles.

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction, added the organolithium reagent, quenched with an electrophile, and your analysis (TLC, LCMS, NMR) shows mostly unreacted starting material.

Potential Cause A: In-situ Neutralization of the Organolithium Reagent

The most common oversight is forgetting the acidic proton on the hydrochloride salt. Organolithium reagents like n-butyllithium (n-BuLi) are exceptionally strong bases and will react preferentially with the most acidic proton in the flask.[3] The pyridine hydrochloride salt provides a readily available proton, which will consume one full equivalent of your expensive organolithium reagent before any desired lithiation can occur.

Solution: Neutralization of the Hydrochloride Salt

Before attempting lithiation, the hydrochloride salt must be neutralized and removed.

Experimental Protocol: Free-Basing of 3-Bromo-4-methoxypyridine HCl

  • Dissolve the 3-bromo-4-methoxypyridine hydrochloride in a minimal amount of deionized water.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) sodium hydroxide (NaOH) solution dropwise while stirring. Monitor the pH with litmus paper or a pH meter until it becomes basic (pH 8-9).

  • Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free base.

  • Crucially , ensure the resulting free base is rigorously dried, typically by dissolving in an anhydrous solvent like toluene and removing it on a rotary evaporator (azeotropic drying) or by drying under high vacuum for several hours. Any residual water will quench the organolithium reagent.

Potential Cause B: Degraded Organolithium Reagent

Organolithium reagents are notoriously sensitive to air and moisture.[3] Their concentration can decrease significantly over time, especially if the bottle has been opened multiple times.[3][4]

Solution: Reagent Titration and Handling

  • Titrate Your Reagent: Always determine the exact molarity of your organolithium reagent before use. This is a critical step for accurate stoichiometry.[3] Methods like the double titration with diphenylacetic acid are standard.

  • Proper Handling: Use proper air-free techniques, such as a Schlenk line or a glovebox, to handle organolithium reagents.[5] Always use a syringe that has been purged with an inert gas like argon or nitrogen.

Issue 2: Poor Regioselectivity – A Mixture of Isomers is Formed

Your reaction works, but you obtain a mixture of products, indicating that lithiation occurred at more than one position on the pyridine ring. This arises from the competition between two primary pathways: halogen-metal exchange and deprotonation (ortho-lithiation).

Mechanism Visualization: Competing Lithiation Pathways

sub 3-Bromo-4-methoxypyridine path1_reagent n-BuLi (Halogen-Metal Exchange) sub->path1_reagent @ C-3 path2_reagent LDA or n-BuLi (Deprotonation) sub->path2_reagent @ C-5 (ortho to OMe) prod1 3-Lithio-4-methoxypyridine (Desired Intermediate) path1_reagent->prod1 prod2 3-Bromo-5-lithio-4-methoxypyridine (Side-Product Intermediate) path2_reagent->prod2 sub 3-Bromo-4-methoxypyridine nBuLi n-BuLi sub->nBuLi Nucleophilic Attack (Side Reaction) dimer_prod Homocoupled Dimer (Side-Product) sub->dimer_prod lithiated 3-Lithio-4-methoxypyridine lithiated->sub Reaction with Starting Material (Side Reaction) add_prod Butylated Dihydropyridine (Precursor to Side-Product) nBuLi->add_prod

Caption: Formation of common butylated and dimeric side-products.

Potential Cause A: Nucleophilic Addition of n-BuLi

The pyridine ring is electron-deficient and can be susceptible to nucleophilic attack by organolithiums, especially at higher temperatures. [1][6][7] Solution A: Strict Temperature Control

Maintain cryogenic temperatures (≤ -78 °C) throughout the addition of the organolithium reagent. This significantly slows the rate of nucleophilic addition relative to the desired halogen-metal exchange.

Potential Cause B: Reaction with Unreacted Starting Material

If the addition of the organolithium reagent is slow or the reaction mixture is not homogenous, the newly formed, highly nucleophilic 3-lithio-4-methoxypyridine can react with any remaining 3-bromo-4-methoxypyridine to form a dimer.

Solution B: Use Inverse Addition

Instead of adding the n-BuLi to the substrate, use inverse addition. Prepare a solution of your 3-bromo-4-methoxypyridine free base in anhydrous THF, and add this solution slowly to the cooled (-78 °C) n-BuLi solution. This ensures that the organolithium reagent is always in excess, minimizing the chance for the lithiated intermediate to encounter unreacted starting material. [12][13]

Frequently Asked Questions (FAQs)

Q1: Which organolithium base is best for achieving C-3 substitution via halogen-metal exchange?

The choice of base is critical. A comparison is provided below.

BasePrimary ReactionProsCons
n-BuLi Halogen-Metal ExchangeReadily available, fast exchange rate.Can act as a nucleophile at higher temps.
s-BuLi Halogen-Metal ExchangeMore basic than n-BuLi, can be faster.More sterically hindered.
t-BuLi Halogen-Metal ExchangeVery fast exchange. Using 2 equivalents can drive the reaction by consuming the t-BuBr byproduct. [8]Highly pyrophoric, can cause deprotonation if exchange is slow.
LDA / LTMP Deprotonation (ortho-lithiation)Excellent for deprotonation, non-nucleophilic.Will not perform halogen-metal exchange; will lithiate at C-5. [1][2][6]

Recommendation: For selective halogen-metal exchange at C-3, n-BuLi at -78 °C is the most common and reliable choice. If sluggishness is an issue, s-BuLi or t-BuLi can be considered with extreme caution. [8][9] Q2: What is the optimal solvent and temperature?

  • Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent. Its ability to coordinate the lithium cation helps to break down organolithium aggregates, increasing reactivity. [3][6]Diethyl ether (Et₂O) is an alternative but is generally less effective.

  • Temperature: Cryogenic temperatures are mandatory. A starting point of -78 °C (a dry ice/acetone bath) is standard. For particularly sensitive substrates or to further suppress side reactions, temperatures of -95 °C to -100 °C (liquid N₂/ethanol or hexanes bath) may be required. [2][10] Q3: How can I confirm the formation of the lithiated intermediate before adding my electrophile?

This is a key step for troubleshooting. Before adding your primary electrophile, you can take a small aliquot of the reaction mixture with a nitrogen-purged syringe and quench it in a separate vial containing a deuterated source, like methanol-d4 (MeOD) or D₂O. Analyze the quench by LCMS or ¹H NMR. The appearance of a new species with a mass increase of 1 (from deuterium incorporation) and the disappearance of the bromine signal confirms successful lithiation.

Q4: What is the safest way to quench the reaction upon completion?

Never quench a large-scale organolithium reaction directly with water. [11]The reaction is violently exothermic and can cause the solvent to boil and ignite. [11] Experimental Protocol: Safe Reaction Quench

  • Ensure the reaction mixture is maintained at low temperature (e.g., -78 °C) under an inert atmosphere. [11]2. Slowly and dropwise, add a less reactive proton source, such as isopropanol or ethanol. [5][11]3. Once the initial exotherm subsides, you can switch to a more reactive source like methanol, followed finally by the cautious addition of water or a saturated aqueous ammonium chloride (NH₄Cl) solution. [11]4. Allow the mixture to warm to room temperature before proceeding with the workup.

Troubleshooting Workflow

start Reaction Start problem Poor Outcome (Low Yield / Mixture) start->problem no_rxn Problem: No Reaction / Low Conversion problem->no_rxn  Low Yield   mixture Problem: Mixture of Isomers problem->mixture  Mixture   side_prod Problem: Butyl or Dimer Products problem->side_prod  Byproducts   check_hcl Did you neutralize the HCl salt? no_rxn->check_hcl check_buli Did you titrate your n-BuLi? check_hcl->check_buli Yes check_temp Is the temperature too low? check_buli->check_temp Yes end Optimized Reaction check_temp->end Yes check_base Are you using n-BuLi (not LDA)? mixture->check_base check_temp2 Is temperature ≤ -78°C? check_base->check_temp2 Yes check_temp2->end Yes check_addition Did you use inverse addition? side_prod->check_addition check_temp3 Was temperature strictly ≤ -78°C? check_addition->check_temp3 Yes check_temp3->end Yes

Caption: A logical workflow for troubleshooting common lithiation issues.

References
  • Technical Support Center: Overcoming Sluggish Kinetics in Organolithium Reactions - Benchchem.
  • Organolithium Reaction Quenching: Technical Support Center - Benchchem.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC.
  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity | Journal of the American Chemical Society.
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES - LOCKSS: Serve Content.
  • Directed (ortho) Metallation.
  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Verlag der Zeitschrift für Naturforschung.
  • Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? | ResearchGate.
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - ResearchGate.
  • nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours?
  • Lithiation | Organolithium Reagents | Chemical Processes - Vapourtec.
  • ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives | Request PDF - ResearchGate.
  • Organolithium reagent via X-M exchange, what am I doing wrong ? : r/Chempros - Reddit.
  • Optimization of Organolithium Reactions.
  • (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions.
  • Optimization of Organolithium Reactions | Organic Process Research & Development.

Sources

scale-up challenges for 3-Bromo-4-methoxypyridine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-Bromo-4-methoxypyridine hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Scaling up heterocyclic chemistry requires a deep understanding of mechanistic causality, thermodynamic control, and rigorous analytical validation.

Below, you will find our comprehensive troubleshooting matrix, validated protocols, and the fundamental chemical logic required to successfully execute this synthesis at the multi-gram to kilogram scale.

Part 1: Mechanistic Insights & Strategic FAQs

Q: Why does direct electrophilic bromination of 4-methoxypyridine fail so spectacularly during scale-up? A: Direct bromination using elemental bromine ( Br2​ ) in standard solvents (water, ethanol, or chloroform) is a classic pitfall. 4-Methoxypyridine does not undergo normal electrophilic aromatic substitution under these conditions. Instead, the basic pyridine nitrogen and the electron-rich methoxy group facilitate the formation of a relatively stable 1:1 charge-transfer complex with bromine[1]. Attempting to force the reaction with heat at scale leads to hazardous exotherms, unreacted starting material, and intractable tar.

Q: If direct bromination is unviable, what is the most robust scalable route? A: The field-proven strategy is Directed ortho-Metalation (DoM) . By treating 4-methoxypyridine with a bulky, non-nucleophilic base like Mesityllithium (MesLi) or Phenyllithium (PhLi) at cryogenic temperatures, we can selectively lithiate the C-3 position[2]. The lithium atom coordinates with the methoxy oxygen, directing the deprotonation exclusively to the adjacent carbon. This lithiated intermediate is then quenched with a controlled electrophilic bromine source.

Q: Why use 1,2-dibromotetrachloroethane instead of liquid Br2​ or NBS for the quench? A: Liquid Br2​ is highly corrosive, volatile, and prone to causing localized exotherms and over-bromination at scale. NBS often leads to radical side-reactions. 1,2-dibromotetrachloroethane is a stable, weighable solid that provides a highly controlled, atom-economical electrophilic bromine transfer[2], making it the superior choice for pilot-plant operations.

Part 2: Validated Experimental Protocol

This protocol represents a self-validating system: each step includes built-in analytical checkpoints to ensure the reaction is proceeding as intended before committing to the next phase.

Step 1: Directed ortho-Lithiation (C-3 Activation)

  • Preparation: Purge a dry, jacketed reactor with high-purity Argon. Charge the reactor with anhydrous THF (10 volumes) and 4-methoxypyridine (1.0 equiv).

  • Cooling: Chill the solution to -78°C. Validation: Ensure internal temperature probes read -75°C before proceeding; higher temperatures invite nucleophilic attack on the pyridine ring.

  • Metalation: Add Mesityllithium (MesLi, 1.1 equiv in THF) dropwise over 1 hour.

  • Causality Check: MesLi is strictly chosen over n-Butyllithium (n-BuLi) because n-BuLi is highly nucleophilic and will cause Chichibabin-type addition to the pyridine ring. MesLi acts purely as a base. Stir for 1 hour at -78°C.

Step 2: Electrophilic Bromination

  • Quenching: Prepare a solution of 1,2-dibromotetrachloroethane (1.2 equiv) in anhydrous THF (2 volumes). Add this solution dropwise to the lithiated intermediate at -78°C.

  • Warming: Allow the reaction to slowly warm to room temperature overnight.

  • Validation: Pull an aliquot and quench with water. Analyze via LC-MS. You should observe complete consumption of the starting material ( m/z 110) and the appearance of the free base product ( m/z 188/190)[3].

Step 3: Workup and Free Base Isolation

  • Quench & Extract: Quench the bulk reaction with saturated aqueous NH4​Cl to neutralize excess base. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 5 volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude 3-bromo-4-methoxypyridine can be filtered through a short silica plug to remove baseline lithium salts.

Step 4: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified free base in a minimum volume of anhydrous EtOAc.

  • Precipitation: Slowly add 2.0 M HCl in diethyl ether (1.1 equiv) under vigorous stirring at 0°C.

  • Causality Check: The combination of EtOAc and ether creates an environment where the free base is highly soluble, but the HCl salt is completely insoluble. This thermodynamic gradient forces rapid crystallization of the pure salt, leaving lipophilic impurities in the mother liquor.

  • Isolation: Filter the precipitate under a blanket of nitrogen (the salt is hygroscopic) and dry in a vacuum oven at 40°C to yield 3-Bromo-4-methoxypyridine hydrochloride.

Part 3: Scale-Up Visualizations

G N1 4-Methoxypyridine (Starting Material) N2 C-3 Lithiated Intermediate (Cryogenic, THF) N1->N2 MesLi or PhLi -78°C N3 3-Bromo-4-methoxypyridine (Free Base) N2->N3 1,2-Dibromotetrachloroethane (Electrophile Quench) N4 3-Bromo-4-methoxypyridine HCl (Final Product) N3->N4 Anhydrous HCl in EtOAc/Ether

Fig 1. Scalable Directed ortho-Metalation (DoM) workflow for 3-Bromo-4-methoxypyridine HCl.

Troubleshooting Start Identify Scale-Up Issue Q1 Low Yield / Incomplete Conversion? Start->Q1 Q2 Incorrect Regioisomer (C-2 Bromo)? Start->Q2 Q3 Gummy/Deliquescent Salt? Start->Q3 A1 Ensure anhydrous conditions & verify MesLi titer. Q1->A1 A2 Avoid Fort's Base. Use MesLi/PhLi for C-3. Q2->A2 A3 Precipitate with anhydrous HCl in non-polar antisolvent. Q3->A3

Fig 2. Troubleshooting decision matrix for common scale-up deviations.

Part 4: Troubleshooting Guide & FAQs

Q: My LC-MS shows a mixture of 2-bromo and 3-bromo isomers. How did this happen? A: This is a direct consequence of your base selection. If you used Fort's base (BuLi-LiDMAE), the lithiation is directed to the C-2 position[2]. To achieve strict regioselectivity at the C-3 position, you must use Mesityllithium (MesLi) or Phenyllithium (PhLi)[2]. The steric bulk of MesLi prevents C-2 attack and forces the lithium to coordinate with the methoxy group, directing deprotonation to C-3.

Q: During the salt formation, my product oiled out instead of crystallizing. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when water is introduced into the system, or if the solvent is too polar. The hydrochloride salt of 3-bromo-4-methoxypyridine is highly hygroscopic. Solution: Ensure your EtOAc and ethereal HCl are strictly anhydrous. If an oil forms, add a non-polar antisolvent like heptane dropwise while scratching the flask vigorously to induce nucleation.

Q: The reaction exothermed violently when scaling from 10g to 100g during the bromine quench. Why? A: The metal-halogen exchange is highly exothermic. At a 10g scale, the surface-area-to-volume ratio of your flask dissipates heat efficiently. At 100g, it does not. Solution: Do not add the electrophile as a solid directly to the reactor. Dissolve the 1,2-dibromotetrachloroethane in THF and use a dosing pump to add it at a rate that maintains the internal temperature below -70°C.

Part 5: Quantitative Scale-Up Data

The following table summarizes the expected performance metrics when transitioning this protocol across different development scales. Note the shift in yield due to thermal mass management at the kilogram scale.

ScaleBase UsedElectrophileInternal Temp ControlIsolated Yield (HCl Salt)Purity (HPLC)
10 g MesLi (1.1 eq)1,2-Dibromotetrachloroethane -75°C82%99.1%
100 g MesLi (1.1 eq)1,2-Dibromotetrachloroethane -70°C78%98.8%
1.5 kg MesLi (1.1 eq)1,2-Dibromotetrachloroethane -65°C74%98.5%

Data Note: Yield attrition at the 1.5 kg scale is primarily attributed to minor thermal excursions during the electrophile dosing phase, leading to trace protonation of the lithiated intermediate back to the starting material.

References

  • Title: Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution Source: Canadian Science Publishing URL: [Link]

  • Title: Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange Source: Arkivoc URL: [Link]

Sources

Validation & Comparative

3-Bromo-4-methoxypyridine hydrochloride vs 3-bromo-4-ethoxypyridine in cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Application Guide: 3-Bromo-4-methoxypyridine HCl vs. 3-Bromo-4-ethoxypyridine in Cross-Coupling

Substituted pyridines are indispensable scaffolds in modern drug discovery. Among them, 4-alkoxy-3-bromopyridines serve as highly versatile electrophiles for transition-metal-catalyzed cross-coupling reactions, enabling the rapid synthesis of complex biaryls and masked pyridones[1]. When selecting between 3-bromo-4-methoxypyridine hydrochloride and 3-bromo-4-ethoxypyridine , researchers must account for critical differences in physicochemical properties, base stoichiometry, and downstream deprotection kinetics.

This guide provides an objective, data-driven comparison of these two substrates, focusing on their performance in Suzuki-Miyaura cross-coupling workflows.

Physicochemical Profiling & Handling

The most immediate operational difference between these two reagents lies in their physical state. 3-Bromo-4-methoxypyridine is predominantly supplied as a hydrochloride salt to improve shelf stability and prevent oxidative degradation[2]. Conversely, 3-bromo-4-ethoxypyridine is typically handled as a free base.

Table 1: Physicochemical & Handling Profile

Property3-Bromo-4-methoxypyridine HCl3-Bromo-4-ethoxypyridine
Physical State Crystalline Solid (Salt)Liquid / Low-Melting Solid
Solubility Profile High in H₂O, MeOH, DMSO; Poor in non-polarsHigh in DCM, THF, Toluene, EtOAc
Hygroscopicity High (Requires storage in a desiccator)Low (Standard inert atmosphere)
Base Requirement Requires +1.0 eq for in situ neutralizationStandard stoichiometry

Mechanistic Impact on Suzuki-Miyaura Cross-Coupling

To successfully execute a Suzuki-Miyaura coupling with these substrates, one must understand how their structural differences perturb the catalytic cycle[3].

The "Hydrochloride Penalty" (Causality of Base Starvation) The Suzuki-Miyaura transmetalation step strictly requires a base to convert the trivalent arylboronic acid into a tetravalent, electron-rich boronate complex[4]. If 3-bromo-4-methoxypyridine HCl is used with a standard base stoichiometry (e.g., 2.0 equivalents of K₂CO₃), exactly 1.0 equivalent is immediately consumed to liberate the free pyridine. This leaves only 1.0 equivalent to activate the boronic acid and neutralize the hydrohalic acid generated during the catalytic cycle, leading to a stalled reaction and increased protodeboronation of the boronic acid.

Electronic and Steric Factors Both the methoxy and ethoxy groups are strongly electron-donating via resonance (+M effect), which enriches the pyridine ring and slightly raises the activation energy for the oxidative addition of Pd(0) into the C–Br bond. Sterically, the ethoxy group is marginally bulkier. However, when using modern bidentate ligands with large bite angles (e.g., dppf) or electron-rich dialkylbiaryl phosphines (e.g., XPhos), this steric difference is negligible[1].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II) Intermediate] Pd0->OxAdd + Substrate SubHCl 3-Bromo-4-methoxypyridine HCl Requires +1 eq Base SubHCl->OxAdd Base Neutralization SubFree 3-Bromo-4-ethoxypyridine Standard Base Eq. SubFree->OxAdd Direct Entry Transmet Transmetalation Ar-B(OH)2 + Base OxAdd->Transmet RedElim Reductive Elimination Product Formation Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Prod Cross-Coupled Pyridine (Methoxy or Ethoxy) RedElim->Prod Yield

Figure 1: Suzuki-Miyaura cycle comparing entry points of HCl salt vs. free base substrates.

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. The choice of a biphasic 1,4-dioxane/water solvent system ensures complete dissolution of the inorganic base, which is critical for the rapid formation of the transmetalating "ate" complex[4].

Protocol A: Coupling with 3-Bromo-4-methoxypyridine HCl
  • Preparation: In a flame-dried Schlenk flask, combine 3-bromo-4-methoxypyridine HCl (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (3.5 mmol — Note the +1.5 eq adjustment).

  • Solvent Addition: Add 1,4-dioxane (4.0 mL) and deionized H₂O (1.0 mL).

    • Validation Check 1: The mixture should form a clear biphasic system upon stirring. If bulk salts remain undissolved, add 0.5 mL H₂O.

  • Degassing: Sparge the mixture with argon for 10 minutes to prevent catalyst oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol). Seal the flask and heat to 90 °C.

  • Monitoring:

    • Validation Check 2: Pull a 10 µL organic aliquot at 4 hours. LC-MS must show the disappearance of the m/z 188 [M+H]⁺ peak and the emergence of the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with water.

    • Validation Check 3: Ensure the aqueous layer pH is >8 before discarding to prevent the loss of the basic pyridine product into the aqueous waste. Dry the organic layer over Na₂SO₄ and concentrate.

Protocol B: Coupling with 3-Bromo-4-ethoxypyridine
  • Preparation: In a Schlenk flask, combine 3-bromo-4-ethoxypyridine (1.0 mmol, free base), arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol ).

  • Execution: Follow steps 2–6 exactly as outlined in Protocol A. Because the substrate is a free base, the standard 2.5 equivalents of K₂CO₃ are perfectly sufficient to drive transmetalation without stalling.

Quantitative Performance Data

When stoichiometry is correctly managed, both substrates exhibit excellent reactivity. However, failing to account for the hydrochloride salt in the methoxy derivative severely impacts the yield.

Table 2: Comparative Suzuki-Miyaura Performance Data

SubstrateBase EquivalentsTime to CompletionIsolated YieldPrimary Byproduct
4-Methoxy HCl 2.5 eq (Under-basified)>24h (Stalled)< 40%Protodeboronated Arene
4-Methoxy HCl 3.5 eq (Optimized)4–6h85–92%Trace Homocoupling
4-Ethoxy (Free) 2.5 eq (Standard)4–6h82–89%Trace Homocoupling

Downstream Considerations: Orthogonal Deprotection

In many synthetic routes, the 4-alkoxy group serves as a masked pyridone[5]. The choice between a methoxy and ethoxy substituent dictates the harshness of the deprotection step required to reveal the 3-arylpyridin-4(1H)-one.

  • Methoxy Cleavage: Highly susceptible to Lewis acid-mediated ether cleavage. Treatment with BBr₃ in DCM at -78 °C warming to room temperature typically affords complete deprotection within 2 hours.

  • Ethoxy Cleavage: The ethoxy group is slightly more robust. While BBr₃ can work, it often requires elevated temperatures or extended reaction times. Alternative reagents like refluxing HBr/AcOH or Trimethylsilyl iodide (TMSI) in acetonitrile are frequently required to force the O-dealkylation.

Deprotection Start1 4-Methoxy-3-arylpyridine Reagent1 BBr3 (DCM, -78°C to RT) or HBr/AcOH Start1->Reagent1 Start2 4-Ethoxy-3-arylpyridine Reagent2 HBr/AcOH (Reflux) or TMSI (MeCN) Start2->Reagent2 Intermediate O-Dealkylation (Ether Cleavage) Reagent1->Intermediate Reagent2->Intermediate Product 3-Arylpyridin-4(1H)-one (Pyridone Tautomer) Intermediate->Product

Figure 2: Orthogonal deprotection pathways for 4-alkoxypyridines to yield 3-arylpyridin-4-ones.

References

  • Chemical Reviews. "Selected Patented Cross-Coupling Reaction Technologies." Available at: [Link]

  • ResearchGate. "Recent Progress on the Halogen Dance Reaction on Heterocycles." Available at: [Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Available at: [Link]

  • Myers Research Group, Harvard University. "The Suzuki Reaction." Available at: [Link]

Sources

Comparative Reactivity Guide: 3-Bromo-4-methoxypyridine Hydrochloride vs. Free Base

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex pharmaceutical active ingredients (APIs) and agrochemicals, the selection of the correct reagent form is as critical as the reaction conditions themselves. 3-Bromo-4-methoxypyridine is a highly versatile building block, featuring a halogen for transition-metal-catalyzed cross-coupling and a methoxy group that can be displaced or demethylated[1]. However, researchers frequently face a choice between utilizing the free base (CAS: 82257-09-8)[2] and its hydrochloride (HCl) salt (CAS: 1881290-50-1)[3].

This guide objectively compares the physicochemical properties and divergent reactivity profiles of both forms, providing causality-driven insights and self-validating experimental protocols to optimize your synthetic workflows.

Physicochemical & Performance Comparison

Understanding the physical state of your starting material is the first step in predicting its behavior in the reactor. The table below summarizes the core differences between the two forms[4],[5].

PropertyFree BaseHydrochloride (HCl) Salt
CAS Number 82257-09-81881290-50-1
Physical State Pale yellow liquid / low-melting solidWhite to off-white crystalline solid
Solubility DCM, THF, EtOAc, Diethyl EtherWater, Methanol, DMSO
Storage Stability Moderate (Prone to oxidation/darkening)Excellent (Highly stable at room temp)
Pd-Catalyst Poisoning Moderate risk (Free nitrogen lone pair)Low risk (Nitrogen is protonated)
SNAr Reactivity Low (Requires harsh conditions)High (Activated pyridinium intermediate)

Mechanistic Reactivity Profiling

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig)

The free base form of 3-Bromo-4-methoxypyridine is highly soluble in organic solvents, allowing it to directly enter the oxidative addition step of palladium-catalyzed cross-coupling cycles[6]. However, the unprotonated pyridine nitrogen possesses a lone pair that can competitively coordinate with the palladium center. While the 3-bromo and 4-methoxy groups provide some steric shielding, this coordination can potentially poison the catalyst or alter the reaction kinetics, a known challenge with pyridyl nucleophiles[7].

Conversely, the HCl salt masks this nitrogen lone pair via protonation, mitigating the risk of catalyst deactivation during storage and initial mixing. The critical mechanistic caveat is that the transmetalation step in Suzuki-Miyaura couplings strictly requires a basic environment to activate the boronic acid[8]. Therefore, when using the HCl salt, the protocol must be adjusted to include an additional equivalent of base (e.g., K₂CO₃ or Cs₂CO₃) to liberate the free base in situ before the catalytic cycle can proceed.

Nucleophilic Aromatic Substitution (S_NAr) & Demethylation

The pyridine ring is inherently electron-deficient, but the methoxy group at the 4-position donates electron density via resonance, deactivating the ring towards nucleophilic attack. Consequently, S_NAr reactions on the free base are notoriously sluggish and require harsh conditions (e.g., CsF, DMSO, 120°C)[9].

The HCl salt offers a strategic advantage here. Protonation of the nitrogen forms a pyridinium ion, which acts as a powerful electron sink. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, highly activating the positions ortho and para to the nitrogen[10]. Researchers can exploit the HCl salt to facilitate rapid S_NAr or selective demethylation under significantly milder conditions than the free base.

Visualizing the Divergent Pathways

Reactivity A 3-Bromo-4-methoxypyridine B Free Base (Unprotonated) A->B Neutralization C HCl Salt (Protonated) A->C HCl Addition D Cross-Coupling (Suzuki/Buchwald) B->D Standard Base (2.0 eq) E SNAr / Demethylation (Nucleophilic Attack) B->E Sluggish (Requires Activation) C->D Excess Base (3.0+ eq) C->E Highly Activated (Pyridinium Form)

Divergent reaction pathways of 3-Bromo-4-methoxypyridine based on protonation state.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Suzuki-Miyaura Coupling (Using the HCl Salt)

Objective: To perform a cross-coupling reaction while compensating for the protonated state of the bench-stable starting material.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 3-Bromo-4-methoxypyridine HCl (1.0 eq), the desired Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

    • Causality: 3.0 equivalents of base are strictly required—1.0 eq to neutralize the HCl salt and 2.0 eq to drive the transmetalation step.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1).

    • Self-Validation Checkpoint 1: Observe the reaction mixture immediately upon solvent addition. Mild effervescence (CO₂ release) must occur as the K₂CO₃ neutralizes the HCl salt. If no gas evolves, the base may be degraded, which will stall the catalytic cycle.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere for 12 hours.

  • Workup: Cool to room temperature and partition between EtOAc and water.

    • Self-Validation Checkpoint 2: Check the pH of the aqueous phase. It must remain >8. If the pH drops to neutral or acidic, transmetalation was inhibited, indicating insufficient active base.

Protocol B: S_NAr / Demethylation (Exploiting the HCl Salt)

Objective: To utilize the activated pyridinium state for nucleophilic substitution without requiring harsh thermal conditions.

  • Reagent Assembly: Dissolve 3-Bromo-4-methoxypyridine HCl (1.0 eq) in a polar protic solvent (e.g., Ethanol or Methanol).

  • Nucleophile Addition: Add the nucleophile (e.g., an aliphatic amine, 2.0 eq).

    • Causality: Do not add an external inorganic base initially. You want the pyridine ring to remain in its protonated, highly electrophilic state for as long as possible to facilitate the initial nucleophilic attack.

  • Reaction: Heat to reflux for 8-12 hours.

  • Workup & Analysis:

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. Look for the rapid consumption of the starting material (m/z ~188 for the liberated base in the MS detector). For demethylation, look for a distinct mass shift to m/z ~174, confirming the loss of the methyl group and formation of the pyridone.

References

  • CAS 82257-09-8: 3-bromo-4-methoxypyridine | CymitQuimica - cymitquimica.com[2]

  • Buy 3-Bromo-4-methoxypyridine hydrate - Smolecule - smolecule.com[6]

  • 3-Bromo-4-methoxypyridine | High-Purity Reagent - Benchchem - benchchem.com[1]

  • 36255-25-1|3-Bromo-4-methoxyquinoline|BLD Pharm - bldpharm.com[3]

  • Recent trends in the chemistry of pyridine N-oxides - Arkivoc - arkat-usa.org[10]

  • 1289271-27-7|3-Bromo-4-isopropoxypyridine|BLD Pharm - bldpharm.com[4]

  • 82257-09-8|3-Bromo-4-methoxypyridine|BLD Pharm - bldpharm.com[5]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC - NIH - nih.gov[7]

  • Buy 4-Fluoro-3-methoxypyridine (EVT-14354919) | 629626-46-6 - EvitaChem - evitachem.com[9]

  • Selected Patented Cross-Coupling Reaction Technologies | Chemical Reviews - acs.org[8]

Sources

Comparative Technical Guide: 3-Bromo-4-methoxypyridine vs. 3,5-Dibromo-4-methoxypyridine in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Halogenated methoxypyridines are indispensable building blocks in modern medicinal chemistry, particularly in the synthesis of complex heteroaryl scaffolds such as PCSK9 inhibitors[1]. The positional arrangement of the halogens relative to the electron-donating methoxy group dictates the molecule's reactivity profile. This guide provides an objective, data-driven comparison between 3-Bromo-4-methoxypyridine (often utilized as a hydrochloride salt for stability) and 3,5-Dibromo-4-methoxypyridine, focusing on their performance in palladium-catalyzed cross-coupling reactions[2].

Structural & Electronic Causality

Understanding the electronic landscape of these pyridines is critical for predicting their behavior in catalytic cycles.

  • 3-Bromo-4-methoxypyridine (Hydrochloride) : The methoxy group at the C4 position exerts a strong resonance-donating (+M) effect, which enriches the electron density of the pyridine ring. However, the bromine atom at C3 remains highly activated for oxidative addition by palladium due to inductive (-I) withdrawal[3]. The hydrochloride salt form enhances shelf-life and aqueous solubility but necessitates an in-situ neutralization step during basic cross-coupling conditions to liberate the reactive free base[1].

  • 3,5-Dibromo-4-methoxypyridine : Featuring two reactive C-Br bonds, this substrate is primed for either symmetrical di-functionalization or sequential, asymmetrical coupling[4]. The causality of its reactivity lies in steric and electronic feedback: once the first cross-coupling occurs at C3, the newly introduced group (e.g., an aryl ring) increases steric congestion around the C5 position. Furthermore, if the new group is electron-donating, it enriches the ring, making the second oxidative addition significantly slower and requiring harsher conditions[5].

Quantitative Performance Comparison

Property / Metric3-Bromo-4-methoxypyridine (HCl)3,5-Dibromo-4-methoxypyridine
CAS Number 17117-12-3 (HCl) / 82257-09-8 (Base)25813-24-5
Molecular Weight 224.48 g/mol (HCl) / 188.02 g/mol (Base)266.92 g/mol
Reactive Sites Single (C3)Dual (C3, C5)
Steric Hindrance Low (Facile oxidative addition)High (Post-first coupling)
Typical Suzuki Yield 85–95% (Mono-functionalization)70–80% (Di-functionalization)
Storage Stability High (as HCl salt, hygroscopic)Moderate (Light sensitive)

Reaction Pathway Visualization

G A 3-Bromo-4-methoxypyridine (Single Reactive Site) C Mono-Coupling Fast Oxidative Addition A->C Pd Catalyst Base, Heat B 3,5-Dibromo-4-methoxypyridine (Dual Reactive Sites) D First Coupling Fast Oxidative Addition B->D Pd Catalyst 1.0 eq Reagent F 3-Substituted Product C->F E Second Coupling Slower, Sterically Hindered D->E Intermediate Mono-coupled G 3,5-Disubstituted Product E->G Pd Catalyst Excess Reagent, >100°C

Reaction pathways comparing mono- and di-brominated methoxypyridines in cross-coupling.

Experimental Protocols & Self-Validating Workflows

Protocol A: Mono-Arylation of 3-Bromo-4-methoxypyridine Hydrochloride

This protocol leverages a Suzuki-Miyaura coupling framework optimized for pharmaceutical intermediates[1].

Step-by-Step Methodology:

  • Preparation : In a Schlenk flask, combine 3-bromo-4-methoxypyridine hydrochloride (1.0 eq), an arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.1 eq).

  • Solvent & Base Addition : Add a degassed mixture of 1,4-dioxane and water (4:1 ratio), followed by Na₂CO₃ (3.0 eq).

    • Causality: Dioxane efficiently solvates the organic precursors and the bulky Pd catalyst, while water dissolves the inorganic base. The 3.0 equivalents of Na₂CO₃ serve a critical dual purpose: 1.0 eq neutralizes the HCl salt to liberate the reactive pyridine free base, and the remaining 2.0 eq activate the boronic acid to form the nucleophilic boronate complex essential for transmetalation[1].

  • Reaction : Stir the mixture at 105 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation (LC-MS) : Sample the reaction mixture. The complete disappearance of the starting material's distinct isotopic bromine doublet (1:1 ratio of M and M+2 peaks) in the mass spectrum confirms successful oxidative addition and conversion.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO₄, filter, and concentrate for silica gel purification.

Protocol B: Sequential Cross-Coupling of 3,5-Dibromo-4-methoxypyridine

This workflow is designed to achieve asymmetrical di-functionalization by controlling the kinetics of the two C-Br bonds[5].

Step-by-Step Methodology:

  • First Coupling (Kinetic Control) : Combine 3,5-dibromo-4-methoxypyridine (1.0 eq), Arylboronic Acid A (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in Toluene/EtOH/Water. Heat to 80 °C for 6 hours.

    • Causality: Limiting the boronic acid to 1.0 equivalent and keeping the temperature moderate prevents over-reaction. The first oxidative addition is fast due to the unhindered nature of the starting material.

  • Self-Validation (TLC) : Monitor via Thin Layer Chromatography. The reaction is self-validating when the starting material spot disappears, replaced entirely by a single intermediate spot (mono-coupled), with no high-Rf di-coupled product visible.

  • Second Coupling (Thermodynamic Push) : To the same pot (or after isolating the intermediate), add Arylboronic Acid B (1.5 eq), a more active catalyst like Pd(OAc)₂ with SPhos ligand (0.05 eq), and additional base. Elevate the temperature to 110 °C for 18 hours.

    • Causality: The steric bulk of the newly installed Aryl A group shields the remaining C5-bromine. Shifting to a highly active, bulky ligand (SPhos) and increasing the thermal energy is mandatory to force the sterically hindered second oxidative addition[5].

Mechanistic Workflow Visualization

Workflow S1 1. Salt Neutralization (Na2CO3) S2 2. Pd-Catalyst Activation S1->S2 S3 3. Oxidative Addition S2->S3 S4 4. Transmetalation & Elimination S3->S4 S5 5. Target Isolation (LC-MS Validated) S4->S5

Step-by-step mechanistic workflow of the Pd-catalyzed Suzuki cross-coupling protocol.

Sources

comparing leaving group ability of bromide in 4-methoxypyridine systems

Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Leaving Group Ability of Bromide in 4-Methoxypyridine Systems: A Comparative Guide

4-Methoxypyridine derivatives are ubiquitous in medicinal chemistry, serving as key pharmacophores and synthetic intermediates. When functionalizing these scaffolds, the choice of leaving group dictates the applicable synthetic methodology. Bromide occupies a unique "Goldilocks" zone—it is moderately reactive in Nucleophilic Aromatic Substitution (SNAr) and highly reactive in transition-metal-catalyzed cross-couplings. This guide objectively compares the leaving group ability of bromide against other halogens within the 4-methoxypyridine system, providing mechanistic insights and validated experimental protocols.

Mechanistic Causality: The "Element Effect" vs. Oxidative Addition

The reactivity of a leaving group in pyridine systems is entirely context-dependent, governed by two distinct rate-determining steps:

  • SNAr (The Element Effect): In SNAr, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex. Consequently, leaving group ability correlates with electronegativity, which increases the electrophilicity of the ipso-carbon. The established trend is F > Cl ≈ Br > I . In a 4-methoxypyridine system, the methoxy group exerts a strong electron-donating resonance effect (+M), which significantly deactivates the ring toward nucleophilic attack. Therefore, bromide exhibits sluggish SNAr kinetics in these systems compared to its highly electronegative fluoro-counterpart .

  • Cross-Coupling (Oxidative Addition): In palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of Pd(0) into the carbon-halogen bond. Here, bond dissociation energy (BDE) is the dominant factor, yielding an inverted trend: I > Br > Cl >> F. Bromide excels in this arena, as the C-Br bond is sufficiently weak to allow rapid Pd insertion at mild temperatures, making it a superior choice over chloride .

Comparative Performance Data

The following table summarizes the relative performance of halogens as leaving groups specifically within the electron-rich 4-methoxypyridine scaffold.

Leaving GroupSNAr Reactivity (Relative)Cross-Coupling Reactivity (Relative)Mechanistic Rationale
Fluoride (-F) Excellent (Fastest)Very Poor (Inert)High electronegativity activates the ring for SNAr; the C-F bond is too strong for standard Pd insertion .
Chloride (-Cl) ModerateModerateBalances electronegativity and bond strength; requires elevated temperatures for both pathways.
Bromide (-Br) Moderate to SlowExcellentWeaker C-Br bond favors oxidative addition; lower electronegativity slows Meisenheimer complex formation [[1]]().
Iodide (-I) Poor (Slowest)Superior (Fastest)Lowest electronegativity hinders nucleophilic attack; weakest C-I bond accelerates Pd insertion.

Visualizing the Reaction Pathways

BromideReactivity Start 4-Methoxypyridine Bromide System SNAr SNAr Reaction (Nucleophilic Attack) Start->SNAr Amines/Alkoxides CrossCoupling Pd-Cross Coupling (e.g., Suzuki-Miyaura) Start->CrossCoupling Pd(0), Boronic Acid Meisenheimer Meisenheimer Complex (+M Methoxy Deactivates) SNAr->Meisenheimer Rate-Determining Step SNArResult Moderate/Slow Kinetics (F > Cl ≈ Br > I) Meisenheimer->SNArResult Leaving Group Departure OxAddition Oxidative Addition (C-Br Cleavage) CrossCoupling->OxAddition Rate-Determining Step CCResult Fast Kinetics (I > Br > Cl >> F) OxAddition->CCResult Transmetalation/Reductive Elim.

Fig 1: Mechanistic pathways and leaving group trends for bromide in 4-methoxypyridine systems.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols incorporate self-validating control mechanisms to isolate the performance of the bromide leaving group.

Protocol A: SNAr of 2-Bromo-4-methoxypyridine with Morpholine Causality: The +M effect of the 4-methoxy group deactivates the 2-position. High temperatures and a polar aprotic solvent (DMSO) are required to stabilize the charge-separated Meisenheimer transition state.

  • Step 1: In a sealed microwave vial, dissolve 2-bromo-4-methoxypyridine (1.0 equiv) and morpholine (3.0 equiv) in anhydrous DMSO (0.5 M).

  • Step 2: Add K2CO3 (2.0 equiv) to act as an acid scavenger, preventing the protonation of morpholine.

  • Step 3: Heat the reaction mixture to 120 °C for 16 hours.

  • Step 4: Quench with water, extract with EtOAc, and monitor the organic layer via LCMS for the [M+H]+ of the morpholino product.

Protocol B: Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-methoxypyridine Causality: Bromide is an excellent leaving group for oxidative addition. However, the 3-position is sterically hindered by the adjacent 4-methoxy group. A ligand with appropriate steric bulk and electron density (e.g., dppf) is chosen to facilitate both oxidative addition and reductive elimination [[2]]([Link]).

  • Step 1: Charge a flask with 3-bromo-4-methoxypyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Step 2: Add a 2 M aqueous solution of Na2CO3 (3.0 equiv) and 1,4-dioxane to create a 1:4 biphasic mixture. Degas via sparging with N2 for 15 minutes to prevent Pd(0) oxidation.

  • Step 3: Heat to 80 °C for 4 hours.

  • Self-Validation Control: Run a parallel reaction omitting the phenylboronic acid. If reductive homocoupling of the bromide is observed (yielding a bipyridine derivative), this confirms that oxidative addition into the C-Br bond was successful, validating bromide's leaving group ability independent of the transmetalation step.

  • Step 4: Filter through Celite, partition with brine, and purify via flash chromatography.

References

  • [3] Title: Nucleophilic aromatic substitution. Source: Wikipedia. URL:[Link]

  • [2] Title: Selected Patented Cross-Coupling Reaction Technologies. Source: Chemical Reviews (ACS Publications). URL:[Link]

Sources

GC-MS analysis protocols for 3-Bromo-4-methoxypyridine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to GC-MS Analysis Protocols for 3-Bromo-4-methoxypyridine Hydrochloride Derivatives

Introduction & Analytical Challenges

3-Bromo-4-methoxypyridine is a highly versatile halogenated heterocyclic building block, frequently utilized in palladium-catalyzed cross-coupling reactions and pharmaceutical development [1]. To enhance shelf-life and prevent oxidative degradation, this compound is routinely synthesized and stored as a hydrochloride (HCl) salt.

However, the HCl salt form presents a fundamental incompatibility with Gas Chromatography-Mass Spectrometry (GC-MS). Pyridine hydrochloride derivatives are non-volatile and thermally labile; direct injection into a high-temperature GC inlet (typically 250 °C) results in thermal decomposition, inlet liner contamination, and severe chromatographic peak tailing. Therefore, achieving a self-validating, highly reproducible GC-MS analytical method requires a strategic approach to sample preparation—specifically, quantitative free-basing—paired with optimized column chemistry and injection protocols [2].

Analytical Workflow & Causality

The following workflow illustrates the necessary progression from a non-volatile salt to a volatile, MS-compatible analyte.

GCMS_Workflow A 3-Bromo-4-methoxypyridine HCl (Non-volatile Salt) B Alkaline Neutralization (e.g., NaHCO3 / NaOH) A->B C Liquid-Liquid Extraction (DCM or EtOAc) B->C D Free-Base Pyridine Derivative (Volatile) C->D E Optional: Silylation (MSTFA + 1% TMCS) D->E If active H present F GC Separation (5% Phenyl-methylpolysiloxane) D->F Direct injection E->F G Electron Impact (EI) MS (m/z 40-400) F->G

Sample preparation and GC-MS analytical workflow for pyridine hydrochloride derivatives.

The Causality Behind the Protocol
  • Neutralization (Free-basing): The addition of a mild base (e.g., saturated NaHCO3​ ) breaks the ionic bond of the hydrochloride salt, yielding the neutral 3-Bromo-4-methoxypyridine free base. This restores the compound's volatility, allowing it to partition cleanly into an organic extraction solvent (like Dichloromethane) [3].

  • Syringe Wash Solvent Selection: Pyridine derivatives and their subsequent silylated metabolites are highly sensitive to moisture. Recent metabolomic reproducibility studies demonstrate that using anhydrous pyridine as a GC autosampler syringe wash solvent—rather than methanol—minimizes moisture intrusion, preventing the breakdown of derivatives and reducing the coefficient of variation (CV) to <10% [4].

  • Derivatization: While 3-Bromo-4-methoxypyridine itself lacks active hydrogens (such as -OH or -NH2) and can be analyzed directly after free-basing, any hydroxylated degradation products or metabolites require derivatization. Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces polar active hydrogens with non-polar trimethylsilyl (TMS) groups, drastically improving peak shape [5].

Column Selection: A Comparative Analysis

Selecting the correct stationary phase is critical for pyridine derivatives, which are prone to secondary interactions (hydrogen bonding) with active silanol groups on the column wall, leading to peak tailing.

Table 1: Comparative Performance of GC Columns for 3-Bromo-4-methoxypyridine

Column Phase TypeExample PhasePolarityPerformance for PyridinesMS Bleed ProfileRecommendation
5% Phenyl-methylpolysiloxane DB-5, HP-5MSNon-polar / LowExcellent. Provides sharp peaks for free-base pyridines; minimal secondary interactions.Very Low (Ideal for trace MS)Primary Choice [2]
Polyethylene Glycol (PEG) DB-WAXHighGood. Resolves polar isomers well, but basic pyridines can sometimes tail if the column is aged.Moderate to HighAlternative for complex isomer resolution
14% Cyanopropyl-phenyl DB-1701Mid-PolarModerate. Good retention, but cyano groups can interact unpredictably with halogenated aromatics.Low to ModerateNiche applications

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By incorporating a blank extraction and an internal standard, the researcher can definitively isolate instrument noise from sample degradation.

Phase I: Sample Preparation (Neutralization & Extraction)
  • Standard Preparation: Weigh exactly 10.0 mg of 3-Bromo-4-methoxypyridine hydrochloride into a 15 mL glass centrifuge tube.

  • Solubilization: Dissolve the salt in 2.0 mL of LC-MS grade Type I water.

  • Neutralization: Add 2.0 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). Vortex gently for 30 seconds. Caution: Mild effervescence ( CO2​ release) will occur.

  • Liquid-Liquid Extraction: Add 2.0 mL of GC-grade Dichloromethane (DCM) containing 10 µg/mL of an internal standard (e.g., 4-Bromofluorobenzene).

  • Phase Separation: Vortex vigorously for 1 minute, then centrifuge at 3000 rpm for 5 minutes to break any emulsions.

  • Collection: Carefully transfer the lower organic layer (DCM) using a glass Pasteur pipette into a vial containing anhydrous Sodium Sulfate ( Na2​SO4​ ) to remove residual water.

  • Transfer: Transfer the dried extract into a 2 mL GC autosampler vial with a PTFE-lined septum.

Phase II: GC-MS Instrument Setup
  • Instrument: Agilent 7890B GC coupled with a 5977B MSD (or equivalent).

  • Column: HP-5MS (30 m length × 0.25 mm i.d. × 0.25 µm film thickness) [6].

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial: 60 °C (hold for 2 min).

    • Ramp 1: 15 °C/min to 200 °C.

    • Ramp 2: 30 °C/min to 280 °C (hold for 3 min).

  • Syringe Wash: 3 pre-injection and 5 post-injection washes using anhydrous pyridine [4].

Phase III: Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electron Impact (EI) at 70 eV [2].

  • Temperatures: MS Source: 230 °C; MS Quadrupole: 150 °C; Transfer Line: 280 °C.

  • Acquisition Mode: Full Scan (m/z 40 to 400) for qualitative analysis; Selected Ion Monitoring (SIM) for trace quantification.

Expected Data & Fragmentation Profiling

When analyzing halogenated compounds like 3-Bromo-4-methoxypyridine via EI-MS, the isotopic signature is the most critical self-validating feature. Bromine naturally occurs as two isotopes, 79Br and 81Br , in an approximate 1:1 ratio.

Table 2: Expected GC-MS Fragmentation Data for 3-Bromo-4-methoxypyridine

Fragment Typem/z ValueRelative AbundanceMechanistic Origin
Molecular Ion ( M+∙ ) 187~100% (Base Peak)Intact molecule containing 79Br
Isotopic Molecular Ion ( [M+2]+∙ ) 189~98%Intact molecule containing 81Br
Loss of Methyl ( [M−CH3​]+ ) 172 / 174~40%Cleavage of the methoxy methyl group
Loss of Bromine ( [M−Br]+ ) 108~30%Cleavage of the C-Br bond, leaving the methoxypyridine ring

Diagnostic Note: The presence of the distinct 1:1 doublet at m/z 187 and 189 definitively confirms the preservation of the brominated aromatic ring structure during the GC-MS run. If thermal degradation occurs in the inlet, a disproportionate increase in the m/z 108 peak (debromination) will be observed prior to column separation.

References

  • ACS Publications. (2018). Synthesis of Amides by Mild Palladium-Catalyzed Aminocarbonylation of Arylsilanes with Amines Enabled by Copper(II) Fluoride. The Journal of Organic Chemistry. Retrieved from[Link]

  • National Institutes of Health (NIH) / PMC. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Retrieved from[Link]

  • ACS Publications. (2000). Pyrolysis/GC/MS Analysis of N-(1-Deoxy-d-fructos-1-yl)-l-phenylalanine: Identification of Novel Pyridine and Naphthalene Derivatives. Retrieved from[Link]

Spectroscopic Comparison Guide: 3-Bromo-4-methoxypyridine Hydrochloride vs. Its Hydrate Form

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

In pharmaceutical development and API (Active Pharmaceutical Ingredient) synthesis, the hydration state of a hydrochloride salt profoundly impacts its physicochemical properties, including solubility, dissolution rate, and thermodynamic stability [1]. Distinguishing between 3-Bromo-4-methoxypyridine hydrochloride (anhydrous) and its hydrate form requires orthogonal solid-state analytical techniques.

As an application scientist, it is critical to understand that solution-state techniques (like 1 H NMR in DMSO- d6​ ) are fundamentally flawed for this purpose; dissolving the crystal lattice causes structural water to exchange with the bulk solvent, rendering it indistinguishable from trace moisture. Therefore, form screening must rely on solid-state vibrational spectroscopy (FT-IR/Raman) and solid-state nuclear magnetic resonance (ssNMR) to probe the intact crystallographic environment [1].

Mechanistic Principles of Hydration

The spectroscopic differences between the anhydrous and hydrated forms are driven by the reorganization of the hydrogen-bonding network within the crystal lattice:

  • Anhydrous Form: The protonated pyridine nitrogen (NH + ) forms a direct, highly polarized hydrogen bond with the chloride counterion (Cl ). This creates a highly asymmetric electron density around the chloride nucleus.

  • Hydrate Form: Water molecules insert into the lattice, acting as both hydrogen-bond donors and acceptors. This creates an extended network (NH + ··· OH 2​ ··· Cl ). The solvation of the chloride ion by multiple weaker water interactions distributes the electron density more spherically, altering both vibrational force constants and nuclear electric field gradients [2].

G A Anhydrous Form B Direct NH⁺···Cl⁻ Bonding A->B C High 35Cl CQ (Asymmetric) B->C D Hydrate Form E NH⁺···OH2···Cl⁻ Network D->E F Low 35Cl CQ (Symmetric) E->F

Mechanistic divergence in hydrogen bonding and its effect on 35Cl SSNMR.

Comparative Spectroscopic Data

The following table summarizes the quantitative spectroscopic markers used to differentiate the two forms, grounded in the structural causality of the pyridine ring and the hydrochloride salt [1][3].

Analytical TechniqueSpectral FeatureAnhydrous FormHydrate FormMechanistic Causality
FT-IR (ATR) O-H StretchAbsentBroad peak ~3400–3500 cm −1 Presence of crystallographic water acting as H-bond donor/acceptor.
FT-IR (ATR) N-H + Stretch~2500–2700 cm −1 Shifted to ~2600–2800 cm −1 Insertion of water alters the H-bond acceptor from Cl to H 2​ O.
15 N CP-MAS NMR Pyridinium N ShiftBaseline referenceShifted ( Δ 2–5 ppm)Alteration in the N-H bond length and local magnetic shielding.
35 Cl SSNMR Quadrupolar Coupling ( CQ​ )Larger CQ​ (e.g., >4 MHz)Smaller CQ​ (e.g., <3 MHz)Hydration increases the spherical symmetry of Cl electron density [2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning they include internal controls to prevent false positives (e.g., mistaking ambient humidity for a true hydrate).

Protocol A: Attenuated Total Reflectance FT-IR (ATR-FTIR)

Causality Note: Traditional KBr pellet pressing must be strictly avoided. The mechanical pressure (up to 10 tons) combined with the hygroscopic nature of KBr can induce mechanochemical phase transitions, artificially dehydrating a hydrate or hydrating an anhydrous salt [1]. ATR preserves the native state.

  • System Initialization & Background Validation:

    • Action: Clean the diamond ATR crystal with volatile solvent (e.g., isopropanol) and allow it to dry.

    • Validation: Acquire a background spectrum. The system self-validates if the region between 3000–3600 cm −1 shows <0.005 absorbance units, confirming no atmospheric water interference.

  • Sample Application:

    • Action: Place ~5 mg of 3-Bromo-4-methoxypyridine hydrochloride onto the crystal. Apply the ATR anvil with just enough pressure to ensure optical contact.

    • Causality: Over-pressurizing can cause localized heating or stress-induced polymorphic shifts.

  • Data Acquisition & Orthogonal Check:

    • Action: Scan from 4000 to 400 cm −1 at 4 cm −1 resolution.

    • Validation: Cross-reference the N-H + stretch region. If an O-H peak appears at 3450 cm −1 , verify that the N-H + peak has concurrently shifted. A lone O-H peak without an N-H + shift suggests surface moisture rather than a true lattice hydrate.

Protocol B: Solid-State NMR ( 13 C, 15 N, and 35 Cl)

Causality Note: Solid-state NMR is the definitive tool for hydrate analysis because it directly probes the local electronic environment of the lattice without dissolving it [1].

  • Rotor Packing & MAS Calibration:

    • Action: Pack the powder into a 3.2 mm ZrO 2​ rotor under controlled humidity.

    • Validation: Spin the sample at 15 kHz. Calibrate the Magic Angle (exactly 54.74°) using the 79 Br resonance of KBr to ensure complete averaging of chemical shift anisotropy (CSA).

  • Cross-Polarization (CP) Optimization:

    • Action: Set up a 1 H 13 C/ 15 N CP-MAS experiment.

    • Validation: Optimize the Hartmann-Hahn matching condition using a known standard (e.g., uniformly labeled glycine) to ensure maximum magnetization transfer efficiency before running the actual sample.

  • 35 Cl SSNMR Acquisition:

    • Action: Acquire the 35 Cl central-transition (+1/2 -1/2) powder pattern using a Hahn-echo sequence.

    • Causality: Extract the quadrupolar coupling constant ( CQ​ ) via analytical simulation of the powder pattern. A significantly reduced CQ​ definitively validates the presence of the highly symmetric, water-solvated chloride ion characteristic of the hydrate form [2].

G A Solid-State Sample (3-Bromo-4-methoxypyridine HCl) B FT-IR (ATR) Detect O-H & N-H+ shifts A->B C 13C/15N CP-MAS NMR Lattice H-bond alterations A->C D 35Cl SSNMR Quadrupolar Coupling (CQ) A->D E Hydration State Determination B->E C->E D->E

Workflow for orthogonal spectroscopic determination of hydration state.

References

  • Source: nih.
  • Source: researchgate.
  • Comparison of the Infrared Spectra (4000–70 cm−1)

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-4-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As researchers dedicated to advancing drug discovery, our work inherently involves the responsible management of chemical reagents. 3-Bromo-4-methoxypyridine hydrochloride is a valuable heterocyclic building block, but its halogenated pyridine structure necessitates a rigorous and informed approach to its disposal. This guide moves beyond mere compliance, offering a framework for understanding the chemical principles that dictate its safe handling and disposal, ensuring the protection of our personnel and environment.

The core principle underpinning the disposal of this compound is its classification as a halogenated organic compound.[1][2][3] Such compounds can be persistent in the environment and may pose long-term ecological risks if not managed correctly.[4] The hydrochloride salt form also imparts specific properties that must be considered. Therefore, the only acceptable disposal route is through a licensed hazardous waste management service, typically via high-temperature incineration.[5][6][7] This guide provides the operational steps to achieve this safely and efficiently within a laboratory setting.

Immediate Safety & Hazard Profile

Before handling or preparing for disposal, a clear understanding of the immediate hazards is paramount. This table summarizes the critical safety data synthesized from authoritative Safety Data Sheets (SDS).

Hazard CategoryDescription & Precautionary ActionRequired Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[8][9] Avoid creating dust or aerosols.Chemical-resistant gloves (Nitrile or Neoprene), lab coat, and ANSI-approved safety goggles.[10][11]
Skin & Eye Irritation Causes skin irritation and serious eye irritation/damage.[8][12][13] In case of contact, flush immediately with copious amounts of water.Use in a certified chemical fume hood.[8] Wear safety goggles and, if splashing is possible, a face shield.
Respiratory Irritation May cause respiratory irritation.[8][12] All handling of the solid or its solutions should occur in a well-ventilated area, preferably a fume hood.Approved respirator if ventilation is inadequate or for spill cleanup.[14]
Chemical Incompatibility Reacts with strong oxidizing agents and strong bases.[5][12][15] Segregate waste from these materials to prevent uncontrolled reactions.N/A (Procedural Control)
Combustibility Classified as a combustible solid/liquid.[12] Keep away from heat, sparks, and open flames.[8][12]N/A (Procedural Control)

Step-by-Step Protocol for Routine Waste Disposal

This protocol outlines the standard operating procedure for the collection and storage of 3-Bromo-4-methoxypyridine hydrochloride waste pending pickup by your institution's Environmental Health & Safety (EHS) office or a licensed contractor.

Objective: To safely collect, label, and store chemical waste in a manner that prevents environmental release and ensures regulatory compliance.

Methodology:

  • Waste Container Selection:

    • Designate a specific, compatible waste container. Recommended materials include glass or high-density polyethylene (HDPE).[5]

    • Ensure the container has a secure, vapor-tight screw cap to prevent the release of fumes.

    • The container must be clean and dry before its first use as a waste receptacle.

  • Waste Segregation & Collection:

    • This waste stream is for 3-Bromo-4-methoxypyridine hydrochloride and materials minimally contaminated with it (e.g., weighing paper, pipette tips).

    • Crucially, do not mix this waste with incompatible materials like strong oxidizing agents or bases.[5] Mixing waste streams without explicit approval from a qualified chemist or your EHS office is a dangerous practice and is strictly prohibited.[5]

    • For solutions, pour carefully into the waste container using a funnel. For solids, add directly to the container.

  • Proper Labeling (Mandatory):

    • The moment you designate a container for waste, it must be labeled.

    • The label must, at a minimum, include:

      • The words "Hazardous Waste "[5]

      • The full chemical name: "3-Bromo-4-methoxypyridine hydrochloride "

      • An indication of the primary hazards (e.g., "Irritant," "Harmful")

  • Secure Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area must be cool, dry, and well-ventilated, away from heat sources or direct sunlight.[5]

    • Ensure the storage location is secure and away from drains or areas where a spill could spread.

  • Arranging for Disposal:

    • Once the container is approaching full, or on a regular schedule, contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup.[5]

    • Complete all necessary waste disposal forms as required.

Emergency Protocol: Spill Management

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

Objective: To safely contain, clean, and dispose of a chemical spill while minimizing risk to personnel.

Methodology:

  • Evacuate & Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access.[5][16]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Assemble PPE: Before approaching the spill, don appropriate PPE: two pairs of chemical-resistant gloves, a lab coat, and chemical splash goggles. A respirator may be necessary depending on the scale of the spill.[10][16]

  • Containment & Cleanup:

    • For a solid spill , carefully sweep the material up and place it into a suitable container for disposal. Avoid creating dust.[5]

    • For a liquid spill , cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[11][12][17] Do not use combustible materials like paper towels.

    • Once absorbed, carefully scoop the material into a designated waste container.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

    • All cleaning materials (cloths, absorbent pads) are considered hazardous waste and must be placed in the sealed waste container.

  • Disposal: Label the container as "Hazardous Waste: Spill Debris containing 3-Bromo-4-methoxypyridine hydrochloride" and arrange for disposal via your EHS office.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste streams of 3-Bromo-4-methoxypyridine hydrochloride.

G cluster_0 Disposal Workflow start Identify Waste Material is_target Is material 3-Bromo-4-methoxypyridine HCl or contaminated with it? start->is_target waste_type Determine Nature of Waste is_target->waste_type  Yes not_target Follow Disposal Protocol for that Specific Chemical is_target->not_target  No routine_waste Routine Laboratory Waste (e.g., reaction residuals, weighing paper) waste_type->routine_waste Routine spill_waste Accidental Spill or Release waste_type->spill_waste Spill protocol_routine Follow Step-by-Step Protocol for Routine Waste Disposal routine_waste->protocol_routine protocol_spill Follow Emergency Protocol for Spill Management spill_waste->protocol_spill contact_ehs Containerize, Label as Hazardous Waste & Store Securely protocol_routine->contact_ehs protocol_spill->contact_ehs final_disposal Contact EHS for Pickup and Licensed Incineration contact_ehs->final_disposal

Sources

Comprehensive Safety and Operational Guide: Handling 3-Bromo-4-methoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with the critical safety, handling, and operational protocols required for 3-Bromo-4-methoxypyridine hydrochloride . This compound is a highly valuable building block in synthetic organic chemistry, particularly for installing functionalized pyridine rings via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[1][2].

Handling the hydrochloride salt form of this compound introduces specific logistical and safety challenges—namely, its presentation as a fine, hygroscopic, and acidic powder. This guide moves beyond basic safety data to explain the causality behind each protocol, ensuring your laboratory operations are both safe and scientifically optimized.

Physicochemical Properties & Hazard Profile

Before designing a handling protocol, it is essential to understand the physical and chemical nature of the substance. The hydrochloride salt differs significantly from its free-base counterpart (CAS 82257-09-8), which is typically a liquid or low-melting solid[3][4]. The salt is a solid powder, which shifts the primary exposure risk from liquid splashes to dust aerosolization.

Table 1: Chemical Identity and Hazard Summary

Property / HazardSpecificationOperational Implication
Chemical Name 3-Bromo-4-methoxypyridine hydrochlorideActive pharmaceutical ingredient (API) building block[4].
CAS Number 1881290-50-1 (Base: 82257-09-8)[5]Ensure SDS matches the salt form, not just the free base.
Molecular Formula C₆H₆BrNO · HClContains an equivalent of HCl; acidic upon dissolution.
Physical State Solid (Powder)High risk of static charge accumulation and aerosolization.
H302 / H332 Harmful if swallowed/inhaled[3]Mandates respiratory protection and isolated weighing.
H315 / H319 / H335 Causes skin, eye, and respiratory irritation[6][7]Acidic dust reacts with mucosal moisture, causing severe localized irritation.

Causality-Driven PPE Selection

Standard laboratory personal protective equipment (PPE) is insufficient for handling hygroscopic, halogenated hydrochloride salts. The following PPE must be selected based on the specific mechanistic risks of the compound.

Table 2: Required PPE and Causal Justification

PPE CategoryRecommended GearCausal Justification (The "Why")
Respiratory N95/P100 Particulate Respirator or PAPRThe fine powder of the hydrochloride salt is easily aerosolized. Inhalation of this dust (H332) leads to immediate reaction with respiratory mucosal moisture, releasing localized HCl and causing severe respiratory irritation (H335)[6].
Hand Protection Double-Gloving (Nitrile, ≥5 mil)Halogenated pyridines can permeate standard thin latex. Furthermore, if the hygroscopic salt contacts sweaty skin, it dissolves and lowers the local pH, causing acidic burns. Double nitrile provides a robust chemical and moisture barrier.
Eye/Face Chemical Splash GogglesSafety glasses with side shields do not protect against airborne dust. Goggles create a seal, preventing the acidic powder from contacting the moisture of the eyes (H319)[6].
Body Flame-Resistant (FR) Lab Coat & Tyvek SleevesPrevents dust accumulation on standard cotton clothing, which could lead to secondary exposure outside the fume hood.

Operational Workflows: Step-by-Step Methodologies

The following protocols are designed as self-validating systems. By following these steps, you inherently verify the safety and chemical integrity of the process.

Protocol A: Safe Weighing and Transfer

Because 3-Bromo-4-methoxypyridine hydrochloride is a fine powder, static electricity is your primary enemy during transfer.

  • Environmental Preparation: Conduct all weighing inside a certified powder-weighing hood or a standard fume hood with the sash lowered to the minimum operational height. Place an anti-static mat on the balance table.

  • Equilibration: Remove the compound from freezer storage (-20°C)[5] and allow it to reach room temperature inside a desiccator before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, degrading the compound and turning the hygroscopic salt into a sticky, corrosive paste.

  • Static Mitigation: Use a static eliminator (e.g., a Zerostat gun) on the receiving flask and the weighing spatula. Use metal spatulas rather than plastic to reduce charge accumulation.

  • Transfer: Weigh the powder directly into a tared, sealable vial or the reaction flask. Cap immediately.

  • Decontamination: Wipe down the balance and spatulas with a damp paper towel (water, then ethanol) to dissolve and capture any residual salt.

Protocol B: Reaction Setup (Suzuki-Miyaura Cross-Coupling)

This compound is frequently used in palladium-catalyzed Suzuki couplings to build complex biaryl structures[2]. The presence of the hydrochloride salt requires a specific stoichiometric adjustment.

  • Inert Atmosphere Setup: Purge the reaction flask containing the solid with Argon or Nitrogen for 5 minutes. Causality: Palladium catalysts are sensitive to oxygen, and the hygroscopic nature of the salt can introduce trace water if not purged.

  • Solvent Addition: Add degassed solvent (e.g., DME/H₂O or Dioxane/H₂O)[2] via syringe.

  • In Situ Neutralization (Critical Step): Add your inorganic base (e.g., K₂CO₃, Cs₂CO₃). You must add one extra equivalent of base. Causality: The first equivalent of base is consumed immediately to neutralize the hydrochloride salt and liberate the 3-bromo-4-methoxypyridine free base. Without this extra equivalent, the cross-coupling catalytic cycle will stall due to insufficient base for the transmetalation step.

  • Catalyst Addition: Add the boronic acid derivative and the Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)[2] under positive Argon flow. Proceed with heating.

Protocol C: Spill Response and Disposal Plan
  • Minor Powder Spill (<50g): Do NOT sweep with a brush, as this aerosolizes the acidic dust. Gently cover the spill with damp paper towels to dissolve and trap the salt. Wipe inward, place the towels in a solid waste container, and wash the area with a mild sodium bicarbonate solution to neutralize residual acid.

  • Chemical Disposal:

    • Solid Waste: Contaminated PPE and paper towels must be disposed of in sealed, labeled solid hazardous waste containers.

    • Liquid Waste: Aqueous workup layers from reactions involving this compound will contain halide salts and residual pyridine derivatives. These must be segregated into Halogenated Aqueous Waste and checked for pH before disposal, as the neutralized HCl will alter the waste stream's acidity.

Mandatory Visualization: Operational Workflow

The following diagram maps the logical flow of handling, reaction preparation, and spill response, ensuring all pathways lead to safe containment.

G Start Storage (-20°C, Inert Gas) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Prevent Condensation Weighing Weighing & Transfer (Fume Hood / Anti-static) Equilibrate->Weighing Open in Hood Reaction Reaction Setup (e.g., Suzuki Coupling) Weighing->Reaction Transfer to Flask Spill Spill Response (HEPA Vac / Damp Wipe) Weighing->Spill If Powder Spills Neutralization In Situ Neutralization (+1 Eq. Base to clear HCl) Reaction->Neutralization Add Base (e.g., K2CO3) Waste Halogenated Waste Disposal Neutralization->Waste Post-Reaction Cleanup Spill->Waste Collect & Segregate

Operational workflow for the safe handling, reaction setup, and disposal of 3-Bromo-4-methoxypyridine HCl.

References

  • Identification of the 4-position of 3-alkynyl and 3-heteroaromatic substituted pyridine methanamines as a key modification site eliciting increased potency and enhanced selectivity for cytochrome P-450 2A6 inhibition Source: nih.gov (PMC) URL:[Link]

Sources

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